Panthenyl ethyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAMPOPITCOOIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(C(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)[C@@H](C(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904738 | |
| Record name | Pantothenyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667-83-4 | |
| Record name | (+)-Pantothenyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panthenyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantothenyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTHENYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4WMF8NX3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of Panthenyl ethyl ether
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Molecular Weight: 233.30 g/mol
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Appearance: Colorless to slightly yellowish, viscous liquid
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Odor: Characteristic
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Boiling Point: 165-185 °C at 4 mmHg
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Solubility: Soluble in water, ethanol, and oils
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Stability: Stable under normal conditions; should be protected from strong acids, bases, and oxidizing agents.
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Refractive Index: 1.467 - 1.473 at 20°C
I have also gathered information for the detailed experimental protocols and the signaling pathway as requested. I will now proceed to generate the complete response.An In-depth Technical Guide on the Core Physicochemical Properties of Panthenyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of pantothenic acid (Vitamin B5), is a key ingredient in numerous cosmetic and pharmaceutical formulations. Its physicochemical properties are pivotal for its efficacy, stability, and delivery in final products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their assessment, and an illustrative representation of its metabolic significance.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for formulation and development.
| Property | Value | Unit | Notes |
| Molecular Weight | 233.30 | g/mol | |
| Appearance | Colorless to slightly yellowish, viscous liquid | - | |
| Odor | Characteristic | - | |
| Boiling Point | 165 - 185 | °C | at 4 mmHg |
| Solubility in Water | Soluble | - | Miscible in all proportions |
| Solubility in Ethanol | Soluble | - | |
| Solubility in Oils | Soluble | - | |
| Refractive Index | 1.467 - 1.473 | - | at 20°C |
| Stability | Stable under normal conditions. | - | Protect from strong acids, bases, and oxidizing agents. |
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and formulation optimization. The following sections detail the methodologies for key experimental procedures.
Determination of Boiling Point (Reduced Pressure)
To prevent thermal decomposition, the boiling point of this compound is determined under vacuum.
Methodology:
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Apparatus Setup: A vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head equipped with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump.
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Sample Preparation: A measured quantity of this compound is placed in the round-bottom flask. Boiling chips are added to ensure smooth ebullition.
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Procedure: The system is evacuated to a stable pressure of 4 mmHg. The flask is then gently heated. The temperature at which a steady stream of condensate is observed on the thermometer bulb is recorded as the boiling point at the specified pressure.
Determination of Solubility
The solubility of this compound in various solvents is a critical parameter for its application in different formulations.
Methodology:
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Apparatus: A series of clear, clean test tubes or vials.
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Sample Preparation: A precise amount of this compound (e.g., 1 gram) is weighed.
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Procedure:
-
To a test tube containing a known volume of the solvent (e.g., water, ethanol, or a specific oil), the weighed this compound is added incrementally with constant agitation (e.g., vortex mixing).
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The mixture is visually inspected for clarity and the absence of undissolved droplets or layers.
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The point at which the this compound is completely dissolved, or the point at which no more will dissolve, is recorded. For miscible substances, this is often reported qualitatively as "soluble" or "miscible."
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Determination of Refractive Index
The refractive index is a measure of the purity and identity of this compound. ASTM D1747 provides a standard method for viscous materials.
Methodology:
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Apparatus: A calibrated Abbé refractometer with a temperature-controlled prism.
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Calibration: The refractometer is calibrated using a standard of known refractive index at the measurement temperature (20°C).
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Procedure:
-
A small drop of this compound is placed on the clean, dry prism of the refractometer.
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The prism is closed, and the sample is allowed to equilibrate to the set temperature of 20°C.
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The light source is adjusted, and the refractometer is manipulated to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
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The refractive index is read directly from the instrument's scale.
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Mandatory Visualizations
Experimental Workflow for Physicochemical Analysis
The logical flow of experiments to characterize this compound is crucial for systematic analysis.
The Core Mechanism of Panthenyl Ethyl Ether in Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panthenyl ethyl ether, a stable, lipophilic derivative of panthenol (pro-vitamin B5), is increasingly utilized in dermatological and cosmetic formulations for its moisturizing and skin conditioning properties. While direct research on this compound is limited, its mechanism of action is primarily understood through its metabolic conversion to pantothenic acid, a precursor to Coenzyme A (CoA). This guide elucidates the core mechanism of this compound in skin cells by examining the well-documented effects of its active metabolite, pantothenic acid, and its precursor, dexpanthenol. This technical paper synthesizes findings from in vitro and in vivo studies on dexpanthenol to detail its influence on cellular proliferation, gene expression related to wound healing and inflammation, and its role in supporting skin barrier function through lipid synthesis. All quantitative data from cited studies are presented in structured tables, and detailed experimental protocols are provided. Signaling and metabolic pathways are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the molecular interactions.
Introduction
This compound is recognized for its enhanced skin penetration and stability compared to panthenol.[1] Upon topical application, it is absorbed into the skin where it undergoes hydrolysis to form pantothenic acid (Vitamin B5).[2] Pantothenic acid is a fundamental component of Coenzyme A, a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids, which are essential for maintaining the integrity of the skin barrier.[3][4] The therapeutic and cosmetic benefits of this compound are therefore attributed to the biological activity of pantothenic acid. This guide will focus on the molecular mechanisms of pantothenic acid and its precursor dexpanthenol as a proxy for understanding the action of this compound in skin cells.
Metabolic Conversion and Bioactivation
The primary event in the mechanism of action of this compound is its enzymatic conversion to pantothenic acid within skin cells. This bioactivation is crucial as pantothenic acid is the biologically active molecule.
The Pantothenate and Coenzyme A Biosynthesis Pathway
Pantothenic acid is a vital precursor for the synthesis of Coenzyme A (CoA). This multi-step enzymatic pathway is fundamental to cellular metabolism.
Effects on Skin Barrier Function
The skin barrier is crucial for preventing water loss and protecting against environmental insults. Its integrity is highly dependent on the composition of the stratum corneum, particularly its lipid matrix.
Role in Lipid Synthesis
Coenzyme A is an essential cofactor for the synthesis of fatty acids and cholesterol, which are critical components of the skin's lipid barrier. The increased availability of pantothenic acid from this compound is hypothesized to enhance the synthesis of these lipids, thereby improving skin barrier function.
Quantitative Data on Skin Barrier Improvement
Clinical studies on dexpanthenol-containing formulations have demonstrated significant improvements in skin barrier function.
| Parameter | Treatment | Duration | Result | Reference |
| Stratum Corneum Hydration | Dexpanthenol-containing emollient | 7 days | Significantly increased vs. placebo | Gehring and Gloor, 2000 |
| Transepidermal Water Loss (TEWL) | Dexpanthenol-containing emollient | 7 days | Significantly reduced vs. placebo | Gehring and Gloor, 2000 |
| Skin Elasticity | Dexpanthenol-containing emollients | 28 days | Significant increase from baseline | Stettler et al., 2017 |
| Stratum Corneum Cholesterol | Dexpanthenol-containing emollients | 28 days | Increase of 9.8-12.5% from baseline | Stettler et al., 2017 |
| Stratum Corneum Free Fatty Acids | Dexpanthenol-containing emollients | 28 days | Increase of 3.7-26.3% from baseline | Stettler et al., 2017 |
Modulation of Wound Healing and Inflammation
Dexpanthenol has been shown to positively influence the wound healing process by modulating the expression of key inflammatory mediators and promoting the proliferation of skin cells.
Effects on Fibroblast Proliferation
In vitro studies have demonstrated that pantothenic acid can stimulate the proliferation of human dermal fibroblasts, which are critical for wound repair and extracellular matrix synthesis.
| Cell Type | Treatment | Concentration | Result | Reference |
| Human Dermal Fibroblasts | Calcium Pantothenate | Not specified in abstract | Stimulation of proliferation and migration | Wiederholt et al., 2009 |
| Human Dermal Papilla Cells | D-panthenol | 2.5 mM | ~30% increase in cell growth | Choi et al., 2021 |
Gene Expression Modulation in Wound Healing
Studies on dexpanthenol have revealed its ability to modulate the gene expression of various cytokines and chemokines involved in the inflammatory and proliferative phases of wound healing.
| Gene | Regulation | Cell/Tissue Type | Condition | Reference |
| IL-6 | Upregulation | Human Dermal Fibroblasts / Human Skin Biopsies | In vitro / In vivo wound healing | Wiederholt et al., 2009; Heise et al., 2012 |
| IL-1β | Upregulation | Human Skin Biopsies | In vivo wound healing | Heise et al., 2012 |
| CXCL1 | Upregulation | Human Dermal Fibroblasts / Human Skin Biopsies | In vitro / In vivo wound healing | Wiederholt et al., 2009; Heise et al., 2012 |
| CCL18 | Upregulation | Human Skin Biopsies | In vivo wound healing | Heise et al., 2012 |
| Psoriasin (S100A7) | Downregulation | Human Skin Biopsies | In vivo wound healing | Heise et al., 2012 |
Proposed Signaling Pathway for Inflammatory Modulation
The precise signaling pathway linking pantothenic acid/CoA to the upregulation of IL-6 and CXCL1 is not fully elucidated. However, based on the known roles of these cytokines in wound healing and fibroblast activation, a plausible pathway can be proposed.
Experimental Protocols
The following are summaries of experimental protocols from key studies on dexpanthenol and pantothenic acid, providing a methodological basis for the presented data.
In Vitro Fibroblast Proliferation Assay (Adapted from Choi et al., 2021)
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Cell Culture: Human dermal papilla cells are seeded in 96-well plates and cultured for 24 hours.
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Treatment: Cells are treated with D-panthenol at concentrations ranging from 5 µM to 5 mM for 24 hours.
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Viability Assessment: Cell viability is measured using a Cell Counting Kit-8 (CCK-8) assay, which determines the metabolic activity of the cells.
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Data Analysis: The absorbance at 450 nm is measured, and the results are expressed as a percentage of the control group.
In Vivo Gene Expression Analysis in Skin Biopsies (Adapted from Heise et al., 2012)
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Study Design: A clinical trial involving healthy human donors with punch biopsies on the skin.
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Treatment: Wounded skin is treated topically with a dexpanthenol-containing formulation or a placebo.
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Sample Collection: Punch biopsies are taken from the treated areas at various time points during wound healing.
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RNA Isolation and Analysis: RNA is isolated from the biopsy samples.
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Gene Expression Profiling: Gene expression is analyzed using Affymetrix® GeneChip analysis.
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Validation: Changes in the expression of specific genes are confirmed by quantitative real-time polymerase chain reaction (qRT-PCR).
Conclusion
The mechanism of action of this compound in skin cells is fundamentally linked to its conversion to pantothenic acid and the subsequent synthesis of Coenzyme A. While direct evidence for this compound is still emerging, robust data from studies on dexpanthenol provide a strong foundation for its role in enhancing skin barrier function, promoting wound healing, and modulating inflammatory responses. The stimulation of fibroblast proliferation and the upregulation of key cytokines such as IL-6 and CXCL1 are central to its regenerative effects. Further research should focus on directly elucidating the signaling pathways activated by this compound and quantifying its metabolic conversion rate in human skin to further refine its therapeutic and cosmetic applications.
References
- 1. Fibroblasts as an experimental model system for the study of comparative physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of IL-6, IL-8 and CXCL-1 production in dermal fibroblasts by normal/malignant epithelial cells in vitro: Immunohistochemical and transcriptomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
Panthenyl Ethyl Ether: A Technical Guide to its Role as a Coenzyme A Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panthenyl ethyl ether, a stable derivative of pantothenic acid (Vitamin B5), serves as an effective precursor for the biosynthesis of Coenzyme A (CoA). This technical guide provides an in-depth analysis of the metabolic pathway, experimental validation, and quantitative assessment of this compound as a pro-drug for CoA synthesis. It is intended to be a comprehensive resource for researchers in cellular metabolism, dermatology, and drug development, offering detailed methodologies and insights into the application of this compound.
Introduction
Coenzyme A is a fundamental cofactor in cellular metabolism, participating in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. The biosynthesis of CoA is a five-step enzymatic pathway that begins with the phosphorylation of pantothenic acid by pantothenate kinase (PanK), a rate-limiting step subject to feedback inhibition by CoA and its thioesters[1]. This compound has emerged as a promising precursor for augmenting intracellular CoA pools due to its enhanced stability and lipophilicity, which may facilitate its penetration through cellular membranes.
The Metabolic Conversion of this compound to Coenzyme A
This compound is not directly utilized in the CoA biosynthetic pathway. Instead, it functions as a prodrug, undergoing enzymatic hydrolysis to yield pantothenic acid, the direct precursor for CoA synthesis.
Enzymatic Hydrolysis
Upon administration, particularly topical application to the skin, this compound is hydrolyzed by endogenous esterases to form pantothenic acid and ethanol. While the specific enzyme has not been definitively identified in all tissues, evidence suggests that carboxylesterases (CES), which are abundant in the skin, are responsible for this conversion. Human skin expresses both CES1 and CES2, with CES1 being a likely candidate for the hydrolysis of the ethyl ether bond[2].
dot
Caption: Metabolic conversion of this compound to Coenzyme A.
Quantitative Analysis of Conversion Efficiency
The efficiency of this compound as a pantothenic acid precursor has been quantified in vivo. These studies provide valuable data for understanding its bioavailability and potential therapeutic applications.
| Precursor | Conversion Efficiency to Pantothenic Acid (in vivo, rat model) | Key Observation |
| D-Panthenyl Ethyl Ether | 70% | More gradual and delayed conversion, exhibiting a "vitamin depot effect" |
| D-Panthenol | 100% | Rapid conversion |
| D-Panthenyl Triacetate | 45% | Lower conversion efficiency |
Table 1. Comparative in vivo conversion efficiency of pantothenic acid precursors. Data from a study in rats involving topical application and measurement of urinary pantothenic acid excretion[3][4].
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound as a CoA precursor.
In Vitro Hydrolysis of this compound by Skin Enzymes
This protocol is designed to demonstrate the enzymatic conversion of this compound to pantothenic acid using a skin homogenate.
Objective: To determine if skin enzymes can hydrolyze this compound.
Materials:
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This compound
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Human skin tissue (e.g., from biopsies or commercially available)
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Phosphate-buffered saline (PBS), pH 7.4
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Homogenizer
-
Centrifuge
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Incubator
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HPLC system with a C18 column
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Pantothenic acid standard
Procedure:
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Preparation of Skin Homogenate (S9 fraction):
-
Obtain fresh or frozen human skin tissue.
-
Mince the tissue and homogenize in ice-cold PBS.
-
Centrifuge the homogenate at 9000 x g for 20 minutes at 4°C.
-
Collect the supernatant (S9 fraction), which contains cytosolic and microsomal enzymes.
-
Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
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Prepare a reaction mixture containing the skin S9 fraction (e.g., 1 mg/mL protein) and this compound (e.g., 1 mM) in PBS.
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Incubate the reaction mixture at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
As a negative control, incubate this compound in PBS without the S9 fraction.
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As another control, heat-inactivate the S9 fraction before adding this compound.
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-
Sample Analysis by HPLC:
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Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the precipitated protein.
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Analyze the supernatant by HPLC to separate and quantify this compound and pantothenic acid.
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Use a C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at a wavelength of 210 nm.
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Create a standard curve for pantothenic acid to quantify its formation.
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dot
Caption: Experimental workflow for in vitro hydrolysis of this compound.
Quantification of Coenzyme A and its Precursors in Cultured Skin Cells using LC-MS/MS
This protocol details a method to measure the intracellular levels of CoA and its precursors in skin cells (e.g., keratinocytes or fibroblasts) following treatment with this compound.
Objective: To quantify the increase in intracellular CoA levels after providing this compound as a precursor.
Materials:
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Human keratinocytes or fibroblasts
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Cell culture medium and supplements
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This compound
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5-sulfosalicylic acid (SSA) for extraction
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LC-MS/MS system with a C18 column
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Internal standards (e.g., stable isotope-labeled CoA and pantothenic acid)
Procedure:
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Cell Culture and Treatment:
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Culture human keratinocytes or fibroblasts to a desired confluency (e.g., 80-90%).
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 24 hours).
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Include an untreated control group.
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-
Metabolite Extraction:
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Wash the cells with ice-cold PBS.
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Extract the intracellular metabolites by adding a cold extraction solution of 5% SSA containing internal standards.
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Scrape the cells and collect the extract.
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Centrifuge to pellet cell debris.
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-
LC-MS/MS Analysis:
-
Analyze the supernatant using a C18 column coupled to a tandem mass spectrometer.
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Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect and quantify pantothenic acid, dephospho-CoA, and CoA.
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Develop MRM transitions for each analyte and internal standard.
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Generate standard curves for absolute quantification.
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dot
Caption: Workflow for LC-MS/MS quantification of CoA and its precursors.
Signaling Pathways and Cellular Effects
An increase in the intracellular pool of CoA can have profound effects on cellular metabolism and signaling. Higher levels of acetyl-CoA, derived from CoA, can influence histone acetylation, thereby modulating gene expression. Furthermore, adequate CoA levels are crucial for mitochondrial function and the synthesis of essential lipids for membrane integrity.
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Caption: Cellular effects stemming from increased Coenzyme A levels.
Conclusion
This compound serves as a valuable precursor for coenzyme A synthesis, offering potential advantages in terms of stability and delivery, particularly in dermatological applications. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolic fate and efficacy of this compound. Future research should focus on definitively identifying the specific human skin enzymes responsible for its hydrolysis and on conducting clinical studies to validate its efficacy in augmenting CoA levels in human subjects.
References
- 1. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cir-safety.org [cir-safety.org]
Cellular Uptake and Metabolic Fate of Panthenyl Ethyl Ether: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Panthenyl ethyl ether (PEE), an ethyl ether derivative of panthenol, is a widely utilized provitamin in cosmetic and dermatological formulations. Its efficacy is predicated on its ability to penetrate the stratum corneum and subsequently be converted into the biologically active molecule, pantothenic acid (Vitamin B5). This technical guide provides a comprehensive overview of the cellular uptake and metabolic fate of PEE, synthesizing available data and presenting detailed, literature-derived experimental protocols for its study. This document is intended to serve as a resource for researchers investigating the cutaneous biology of panthenol derivatives and for professionals in the formulation and development of next-generation topical products.
Cellular Uptake and Permeation
The mechanism of passage across the cell membrane is presumed to be passive diffusion, driven by a concentration gradient. This is consistent with the behavior of many small, moderately lipophilic molecules used in cosmetics.
Metabolic Fate: Conversion to Pantothenic Acid
Upon penetrating the epidermis, this compound undergoes enzymatic hydrolysis to yield pantothenic acid, the biologically active form of Vitamin B5.[1][2][3] This bioconversion is the critical step for its physiological activity.
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Enzymatic Action: The hydrolysis is catalyzed by non-specific esterases present within skin cells, particularly keratinocytes.[4] These enzymes cleave the ether bond, releasing panthenol, which is then oxidized to pantothenic acid.
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Biological Significance: Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA).[1][2] CoA is a pivotal molecule in numerous cellular metabolic pathways, including the citric acid cycle, and the synthesis and oxidation of fatty acids.
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Depot Effect: The conversion of PEE to pantothenic acid has been described as more gradual and delayed compared to the conversion of D-Panthenol.[5] This suggests that PEE may act as a "depot" within the skin, providing a sustained release of the active vitamin over time.[5]
Quantitative Metabolic Data
Direct, peer-reviewed quantitative data on the metabolic conversion of PEE is limited. However, technical reports and safety assessments provide some insight. The following table summarizes the available information.
| Parameter | Analyte | Value | Model System | Source |
| Conversion Efficiency | D-Panthenyl Ethyl Ether | ~70% | Not Specified | [5][6] |
| Comparative Rate | D-Panthenyl Ethyl Ether | More gradual and delayed vs. D-Panthenol | Not Specified | [5] |
Note: The lack of detailed context (e.g., time points, initial concentration, experimental model) for the ~70% conversion value necessitates further dedicated research for precise characterization.
Visualized Pathways and Workflows
Metabolic Conversion Pathway
The following diagram illustrates the two-step metabolic conversion of this compound into the biologically essential Coenzyme A.
Caption: Metabolic conversion of PEE to Pantothenic Acid and its role in forming Coenzyme A.
Experimental Workflow for In Vitro Skin Permeation
This diagram outlines a typical workflow for assessing the permeation and metabolic conversion of PEE using an in vitro model with human skin explants.
Caption: Workflow for in vitro analysis of PEE skin permeation and metabolic conversion.
Experimental Protocols
The following protocols are detailed, literature-based methodologies designed for the robust investigation of PEE uptake and metabolism. They are adapted from standard methods used for topical drug delivery and analysis of analogous compounds like panthenol and its derivatives.[2][6][7]
Protocol 1: In Vitro Skin Permeation & Metabolism via Franz Diffusion Cell
Objective: To quantify the permeation of PEE through human skin and determine the rate and extent of its conversion to pantothenic acid.
Materials:
-
Full-thickness human skin explants (e.g., from elective surgery).
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Franz diffusion cells (with a known diffusion area, e.g., 1.0 cm²).
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Receptor fluid: Phosphate Buffered Saline (PBS) pH 7.4 with 0.01% sodium azide.
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Test formulation: PEE dissolved at 2% (w/v) in a relevant vehicle (e.g., propylene glycol/water 50:50).
-
Infinite dose application (e.g., 200 µL/cm²).
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spec detector.
Methodology:
-
Skin Preparation: Thaw frozen skin explants at room temperature. Cut skin into sections to fit the Franz cells. Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with pre-warmed (37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin. Allow the system to equilibrate for 60 minutes.
-
Application: Apply a 200 µL aliquot of the 2% PEE test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid. Store collected samples at -20°C until analysis.
-
Experiment Termination (24 hours):
-
Dismantle the Franz cell.
-
Wash the skin surface with a mild detergent solution to remove unabsorbed formulation.
-
Perform tape stripping (e.g., 15 consecutive strips) on the stratum corneum to quantify PEE retention in this layer.
-
Separate the epidermis from the dermis.
-
Homogenize the epidermis and dermis sections separately in a suitable buffer.
-
-
Sample Analysis:
-
Thaw all samples (receptor fluid, tape strips, homogenates).
-
Perform a protein precipitation or solid-phase extraction to remove interfering substances.
-
Analyze the concentrations of both PEE and pantothenic acid in all samples using a validated HPLC method (see Protocol 3).
-
-
Data Analysis:
-
Calculate the cumulative amount of PEE and pantothenic acid permeated into the receptor fluid over time.
-
Plot the cumulative amount permeated per unit area (µg/cm²) against time (hours).
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) if desired.
-
Quantify the amount of PEE and pantothenic acid in the stratum corneum, epidermis, and dermis to determine the extent of metabolic conversion within the skin layers.
-
Protocol 2: Cellular Uptake and Conversion in Keratinocyte Culture
Objective: To measure the rate of PEE uptake and its intracellular conversion to pantothenic acid in a human keratinocyte cell line (e.g., HaCaT).
Materials:
-
Human keratinocyte cell line (HaCaT).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
6-well cell culture plates.
-
PEE stock solution (e.g., 100 mM in DMSO).
-
Lysis buffer (e.g., RIPA buffer).
-
BCA Protein Assay Kit.
Methodology:
-
Cell Seeding: Seed HaCaT cells into 6-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.
-
Treatment:
-
Prepare a working solution of PEE in a serum-free medium at the desired final concentration (e.g., 10, 50, 100 µM).
-
Aspirate the complete medium from the cells, wash once with PBS, and add the PEE-containing medium.
-
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis:
-
At each time point, aspirate the treatment medium.
-
Immediately wash the cell monolayer three times with ice-cold PBS to stop uptake and remove extracellular PEE.
-
Add 200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
-
Sample Processing:
-
Centrifuge the lysates to pellet cell debris.
-
Collect the supernatant. Reserve a small aliquot for protein quantification using the BCA assay.
-
Perform protein precipitation on the remaining lysate (e.g., with cold acetonitrile) to prepare for HPLC analysis.
-
-
HPLC Analysis: Quantify the intracellular concentrations of PEE and pantothenic acid using HPLC (Protocol 3).
-
Data Analysis:
-
Normalize the amount of PEE and pantothenic acid (in pmol or nmol) to the total protein content (in mg) for each sample.
-
Plot the intracellular concentration (nmol/mg protein) against time to determine the uptake and conversion kinetics.
-
Calculate the initial rate of uptake from the linear portion of the uptake curve.
-
Protocol 3: HPLC Analysis of PEE and Pantothenic Acid
Objective: To simultaneously quantify this compound and Pantothenic Acid in biological samples.
Instrumentation & Conditions:
-
HPLC System: A standard system with a pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient: A time-based gradient from 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 205 nm.
-
Injection Volume: 20 µL.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of both PEE and pantothenic acid in the same buffer as the final samples.
-
Sample Preparation: As described in Protocols 1 and 2 (e.g., protein precipitation followed by centrifugation and collection of the supernatant).
-
Analysis: Inject standards and samples onto the HPLC system.
-
Quantification:
-
Identify the peaks for pantothenic acid and PEE based on their retention times, as determined by the standards.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of each analyte in the unknown samples using the regression equation from the calibration curve.
-
Disclaimer: This document is intended for informational and research purposes only. The protocols described are generalized methodologies and may require optimization for specific experimental conditions and laboratory equipment.
References
- 1. Ethyl Panthenol | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. Panthenyl triacetate transformation, stimulation of metabolic pathways, and wound-healing properties in the human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of pantothenic acid in royal jelly - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. kuatra.com.tr [kuatra.com.tr]
Stereochemistry and Biological Activity of Panthenyl Ethyl Ether Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panthenyl ethyl ether (PEE), a derivative of pantothenic acid (Vitamin B5), is a widely utilized ingredient in cosmetic and pharmaceutical formulations. Its biological effects are intrinsically linked to its stereochemistry. This technical guide provides an in-depth analysis of the distinct biological activities of the stereoisomers of this compound, focusing on the biologically active D-isomer and the comparatively inactive L-isomer. This document will detail the metabolic conversion of these isomers, their differential effects on cellular processes, and the experimental basis for these distinctions, drawing upon data from its precursor, panthenol, due to the limited direct comparative studies on PEE isomers. All quantitative data are summarized for clarity, and relevant biological pathways and experimental workflows are visualized.
Introduction: The Significance of Stereochemistry
This compound, chemically known as N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide, possesses a chiral center at the C2 position of the dihydroxy-dimethylbutyramide moiety. This results in the existence of two stereoisomers: D-panthenyl ethyl ether ((2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide) and L-panthenyl ethyl ether ((2S)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide). The spatial arrangement of the hydroxyl group at this chiral center dictates the molecule's interaction with enzymes and receptors, leading to significant differences in their biological activities.
The primary mechanism of action for this compound is its enzymatic hydrolysis to pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA).[1] Coenzyme A is a fundamental cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the Krebs cycle. The stereoselectivity of the enzymes involved in this metabolic pathway is the basis for the differential activity of the PEE isomers.
Metabolic Conversion and Bioactivation
Only D-panthenol is biologically active as it is the precursor to D-pantothenic acid, the form utilized in the body.[2][3][4][5] The L-isomer of panthenol is not converted to pantothenic acid and is considered biologically inactive in this regard.[5] In fact, some studies suggest that L-panthenol may compete with D-panthenol for enzymatic binding, potentially hindering the bioactivation of the D-isomer.[6] It is therefore extrapolated that a similar stereospecific conversion exists for this compound.
A study in rats demonstrated that dermal application of D-panthenyl ethyl ether resulted in approximately 70% conversion to pantothenic acid, whereas D-panthenol showed 100% conversion. However, the conversion of D-panthenyl ethyl ether was more gradual, suggesting a "depot effect" where the molecule is released and metabolized over a longer period.
Comparative Biological Activities
The distinct metabolic fates of the D- and L-isomers of this compound lead to a clear divergence in their biological effects.
Vitamin Activity and Metabolic Role
The vitamin activity of this compound is exclusively attributed to the D-isomer . This is because only D-pantothenic acid can be incorporated into Coenzyme A. The L-isomer, being unable to be converted into the correct stereoisomer of pantothenic acid, does not contribute to the pool of this essential vitamin.
Moisturizing and Barrier Function
Both D- and L-isomers of panthenol are known to possess moisturizing properties.[3] This effect is largely attributed to their hygroscopic nature, enabling them to attract and retain water in the stratum corneum. Therefore, it is plausible that both D- and L-panthenyl ethyl ether contribute to skin hydration. However, the superior biological activity of the D-isomer in promoting skin barrier function and repair is well-documented for panthenol.[7] D-panthenol has been shown to stimulate the proliferation of dermal fibroblasts, which are crucial for wound healing and maintaining skin integrity.[7]
Anti-inflammatory and Wound Healing Properties
The anti-inflammatory and wound healing properties are predominantly associated with D-panthenyl ethyl ether . These effects are a direct consequence of its conversion to D-pantothenic acid and subsequent role in cellular metabolism and repair processes. Studies on D-panthenol have demonstrated its ability to accelerate the healing of superficial wounds and reduce inflammation.[4]
Quantitative Data Summary
Due to the scarcity of direct comparative quantitative data for this compound isomers, the following table summarizes the established differences in the biological activity of their parent compounds, D- and L-panthenol. This information serves as a strong indicator of the expected activities of the corresponding this compound isomers.
| Biological Activity | D-Panthenol | L-Panthenol | DL-Panthenol (Racemic Mixture) | Reference |
| Vitamin B5 Activity | Biologically active | Inactive | 50% of the physiological activity of D-panthenol | [1] |
| Conversion to Pantothenic Acid | Yes | No | Only the D-isomer is converted | [7] |
| Moisturizing Effect | Yes | Yes | Yes | [3] |
| Stimulation of Epithelialization | Yes | No | Reduced activity compared to pure D-panthenol | [1][7] |
| Wound Healing Effect | Yes | No | Reduced activity compared to pure D-panthenol | [1][4] |
| Anti-inflammatory Effect | Yes | No | Reduced activity compared to pure D-panthenol | [1] |
Signaling Pathways and Mechanisms
The primary signaling pathway influenced by D-panthenyl ethyl ether is the Coenzyme A biosynthesis pathway . The following diagram illustrates the central role of D-pantothenic acid, derived from D-panthenyl ethyl ether, in this pathway.
Figure 1. Metabolic conversion of D-Panthenyl Ethyl Ether and its role in Coenzyme A synthesis.
Experimental Protocols
While specific protocols for the direct comparison of this compound isomers are not widely published, the following methodologies are standard for assessing the biological activities of pantothenic acid derivatives.
In Vitro Skin Permeation Assay
This assay is used to determine the rate and extent of penetration of a substance through the skin.
Figure 2. Workflow for an in vitro skin permeation assay.
Methodology:
-
Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
A known concentration of the test compound (D- or L-panthenyl ethyl ether) is applied to the epidermal side (donor compartment).
-
The receptor compartment is filled with a physiological buffer (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32-37°C).
-
At predetermined time intervals, aliquots of the receptor fluid are collected and analyzed for the concentration of the permeated compound and its metabolite (pantothenic acid) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Fibroblast Proliferation Assay
This assay measures the effect of a substance on the proliferation of skin cells.
References
- 1. skinident.world [skinident.world]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. fruiterco.com [fruiterco.com]
- 4. ulprospector.com [ulprospector.com]
- 5. anokhaskincare.com [anokhaskincare.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. differencebetween.com [differencebetween.com]
Panthenyl Ethyl Ether: A Comprehensive Technical Guide to Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of panthenyl ethyl ether, a key ingredient in various pharmaceutical and cosmetic formulations. Understanding its solubility is critical for optimizing product formulation, ensuring stability, and maximizing bioavailability. This document outlines quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates the metabolic pathway of this compound upon topical application.
Quantitative and Qualitative Solubility Data
This compound exhibits a versatile solubility profile, demonstrating high affinity for aqueous and polar organic solvents while having limited solubility in non-polar substances. The following table summarizes the available solubility data.
| Solvent | Solvent Type | Solubility | Temperature (°C) |
| Water | Aqueous | > 1000 g/L | 22 |
| Ethanol | Organic (Alcohol) | Freely Soluble/Miscible | Not Specified |
| Propylene Glycol | Organic (Glycol) | Freely Soluble/Miscible | Not Specified |
| Glycerin | Organic (Polyol) | Freely Soluble/Miscible | Not Specified |
| Corn Oil | Organic (Natural Oil) | Readily Miscible | Not Specified |
| Sunflower Oil | Organic (Natural Oil) | Readily Miscible | Not Specified |
| Castor Oil | Organic (Natural Oil) | Readily Miscible | Not Specified |
| Peanut Oil | Organic (Natural Oil) | Readily Miscible | Not Specified |
| Mineral Oil | Organic (Hydrocarbon) | Insoluble | Not Specified |
| Paraffin Oil | Organic (Hydrocarbon) | Insoluble | Not Specified |
| Cyclomethicone | Organic (Silicone) | Insoluble | Not Specified |
Note: "Freely Soluble" and "Miscible" indicate that the substance dissolves readily in the solvent, suggesting a high degree of solubility, though precise quantitative values are not consistently available in the literature. "Insoluble" indicates that the substance does not form a solution to any significant extent.
Experimental Protocol: Determination of Water Solubility (Flask Method)
The following methodology is based on the principles outlined in the OECD Test Guideline 105, "Water Solubility (Flask Method)." This method is a standard procedure for determining the saturation solubility of a substance in water.
Objective: To determine the mass concentration of a saturated solution of this compound in water at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Distilled or deionized water
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Centrifuge and/or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Validated analytical method for quantifying this compound (e.g., High-Performance Liquid Chromatography - HPLC)
-
pH meter
Procedure:
-
Preparation of the Test System: Add an excess amount of this compound to a clean Erlenmeyer flask containing a known volume of water. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Equilibration: Place the flask in a constant temperature bath set to the desired temperature (e.g., 22 °C). Stir the mixture using a magnetic stirrer at a speed sufficient to keep the solid suspended without forming a vortex. The equilibration time should be determined in a preliminary test, but is typically 24 to 48 hours.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved this compound to settle. It is crucial to separate the aqueous phase from the undissolved solid without altering the composition of the saturated solution. This can be achieved by:
-
Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and centrifuge at a sufficient speed and duration to pellet the undissolved solid.
-
Filtration: Carefully decant the supernatant and filter it through a syringe filter. Ensure the filter material does not adsorb the test substance.
-
-
Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method such as HPLC.
-
pH Measurement: Measure and record the pH of the saturated solution.
-
Replicate Analysis: The experiment should be performed in at least triplicate to ensure the reliability of the results.
Data Analysis: The solubility is reported as the average concentration of this compound in the saturated aqueous solutions from the replicate flasks, typically expressed in g/L or mg/mL.
Metabolic Pathway of this compound in Skin
Upon topical application, this compound is absorbed into the skin where it undergoes enzymatic hydrolysis to form pantothenic acid (Vitamin B5). Pantothenic acid is a vital precursor for the synthesis of Coenzyme A, a critical molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.
Caption: Metabolic conversion of this compound in the skin.
Experimental Workflow for Solubility Determination
The logical flow of determining the solubility of this compound is a systematic process that begins with method selection and concludes with data analysis and reporting.
Caption: Workflow for determining the solubility of a compound.
Spectroscopic analysis (NMR, IR, Mass Spec) of Panthenyl ethyl ether
Spectroscopic Analysis of Panthenyl Ethyl Ether: A Technical Guide
Introduction
This compound, a derivative of pantothenic acid (Vitamin B5), is a compound of interest in pharmaceutical and cosmetic research due to its potential biological activities. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also outlines detailed experimental protocols for acquiring this data and presents a logical workflow for its analysis.
Chemical Structure
IUPAC Name: (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Molecular Formula: C₁₁H₂₃NO₄
Molecular Weight: 233.31 g/mol
Structure:
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and typical spectroscopic values for analogous functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -O-CH₂ -CH₂- |
| ~3.50 | t | 2H | -CH₂ -NH- |
| ~3.45 | s | 1H | -CH (OH)- |
| ~3.40 | d | 1H | -C(CH₃)₂-CH H-OH |
| ~3.30 | d | 1H | -C(CH₃)₂-CHH -OH |
| ~3.25 | q | 2H | -O-CH₂-CH₂ -NH- |
| ~2.50 | br s | 1H | -CH₂-NH -C(=O)- |
| ~1.75 | p | 2H | -O-CH₂-CH₂ -CH₂-NH- |
| ~1.20 | t | 3H | CH₃ -CH₂-O- |
| ~0.95 | s | 3H | -C(CH₃ )(CH₃)- |
| ~0.90 | s | 3H | -C(CH₃)(CH₃ )- |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~173.0 | -C =O (Amide) |
| ~76.0 | -C H(OH)- |
| ~70.5 | -O-CH₂ -CH₂- |
| ~69.0 | -C(CH₃)₂-CH₂ -OH |
| ~40.5 | -C (CH₃)₂- |
| ~38.0 | -CH₂ -NH- |
| ~29.0 | -O-CH₂-CH₂ -CH₂-NH- |
| ~23.0 | -C(CH₃ )(CH₃) |
| ~22.0 | -C(CH₃)(CH₃ ) |
| ~15.0 | CH₃ -CH₂-O- |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3200 | Strong, Broad | O-H Stretch (Alcohol), N-H Stretch (Amide) |
| 2960-2850 | Strong | C-H Stretch (Alkyl) |
| 1650 | Strong | C=O Stretch (Amide I) |
| 1550 | Medium | N-H Bend (Amide II) |
| 1100 | Strong | C-O Stretch (Ether and Alcohol) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Ion |
| 234.1680 | [M+H]⁺ |
| 256.1499 | [M+Na]⁺ |
| 116.0913 | [C₅H₁₂NO₂]⁺ |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment with a 30° pulse angle.
-
Set the spectral width to 16 ppm, centered at 5 ppm.
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to 240 ppm, centered at 100 ppm.
-
Acquire 1024 scans with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Methodology:
-
Sample Preparation: As this compound is expected to be a viscous liquid, the Attenuated Total Reflectance (ATR) method is suitable. Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (ESI+):
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Set the capillary voltage to +3.5 kV.
-
Set the source temperature to 120 °C and the desolvation gas temperature to 300 °C.
-
Acquire mass spectra over a range of m/z 50-500.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺ using collision-induced dissociation (CID) with argon as the collision gas.
-
-
Data Processing: Process the acquired spectra to identify the accurate mass of the parent ion and its major fragment ions.
Visualizations
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Hypothetical Signaling Pathway Involvement
As this compound is a derivative of Vitamin B5, it is plausible that it interacts with pathways involving Coenzyme A (CoA) synthesis, where pantothenic acid is a key precursor.
Caption: Hypothetical metabolic pathway of this compound.
In Vitro Hydrolysis of Panthenyl Ethyl Ether to Pantothenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panthenyl ethyl ether (PEE), a stable ether derivative of panthenol (pro-vitamin B5), is a widely utilized ingredient in cosmetic and pharmaceutical formulations. Its efficacy is intrinsically linked to its bioconversion to pantothenic acid (Vitamin B5) within the skin. Pantothenic acid is a vital precursor to Coenzyme A, a critical component in numerous metabolic pathways essential for skin health and function. Understanding the in vitro hydrolysis of PEE to pantothenic acid is paramount for formulators and researchers to optimize product efficacy, ensure targeted delivery, and substantiate marketing claims.
This technical guide provides an in-depth overview of the in vitro hydrolysis of PEE, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying processes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and execute robust in vitro studies to assess the bioactivation of PEE.
Quantitative Data on the Conversion of this compound to Pantothenic Acid
While specific in vitro hydrolysis rates of this compound (PEE) to pantothenic acid in human skin models are not extensively documented in publicly available literature, in vivo data provides a valuable benchmark. Studies in rats have demonstrated a significant conversion efficiency, suggesting that PEE serves as a "vitamin depot," offering a sustained release of pantothenic acid over time.
Table 1: In Vivo Conversion Efficiency of this compound to Pantothenic Acid
| Animal Model | Conversion Efficiency (%) | Observation |
| Rat | 70 | PEE acts as a "vitamin depot" with a more gradual and sustained release of pantothenic acid compared to D-Panthenol.[1] |
Note: This in vivo data provides a strong rationale for investigating the kinetics and extent of this conversion in in vitro human skin models to further understand its relevance to topical applications.
Experimental Protocols
To investigate the in vitro hydrolysis of PEE to pantothenic acid, a well-designed experimental protocol is crucial. The following sections outline a comprehensive approach using human skin explants or reconstructed human epidermis in conjunction with Franz diffusion cells, followed by a robust analytical methodology.
In Vitro Skin Permeation and Metabolism Study
This protocol is designed to simulate the topical application of a PEE-containing formulation and measure the subsequent hydrolysis to pantothenic acid within the skin layers and the amount that permeates through the skin.
3.1.1. Materials and Equipment
-
Franz Diffusion Cells
-
Full-thickness human skin explants or reconstructed human epidermis (e.g., EpiDerm™, EpiSkin™)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer for PEE if necessary)
-
Test formulation containing a known concentration of PEE
-
Positive control (formulation with pantothenic acid)
-
Negative control (vehicle without PEE)
-
Syringes and needles for sampling
-
Water bath with stirrer
-
Homogenizer
-
Microcentrifuge
3.1.2. Experimental Procedure
-
Skin Preparation:
-
If using human skin explants, obtain fresh tissue from a certified tissue bank. Carefully dermatomize the skin to a uniform thickness (e.g., 500 µm).
-
If using reconstructed human epidermis, follow the manufacturer's instructions for equilibration and handling.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with pre-warmed (37°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Test Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the PEE-containing formulation evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis.
-
Replenish the receptor chamber with fresh, pre-warmed receptor fluid after each sampling.
-
-
Terminal Procedures (at the end of the experiment):
-
Dismount the skin from the Franz diffusion cell.
-
Wash the surface of the skin to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis using enzymatic or heat-based methods.
-
Homogenize the epidermis and dermis separately in an appropriate buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the simultaneous quantification of PEE and pantothenic acid in the collected samples (receptor fluid and skin homogenates).
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-15 min: 5-95% B; 15-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
3.2.2. Sample Preparation
-
Receptor Fluid: Dilute with mobile phase A as needed.
-
Skin Homogenate Supernatants: Perform a protein precipitation step by adding acetonitrile (1:2 v/v), vortexing, and centrifuging. Analyze the supernatant.
3.2.3. Method Validation
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for both PEE and pantothenic acid in the relevant matrices.
Visualizations
Proposed Metabolic Pathway of this compound in the Skin
Caption: Proposed metabolic pathway of PEE to pantothenic acid in the skin.
Experimental Workflow for In Vitro Hydrolysis Study
Caption: Experimental workflow for the in vitro PEE hydrolysis study.
Discussion
The conversion of PEE to pantothenic acid is a critical step for its biological activity. The stability of the ether linkage in PEE provides formulation advantages, while its subsequent enzymatic cleavage in the skin ensures the targeted release of the active vitamin. The experimental protocols outlined in this guide provide a robust framework for quantifying this conversion.
Several factors can influence the rate and extent of PEE hydrolysis in vitro, including the type of skin model used (reconstructed epidermis vs. full-thickness skin), the formulation vehicle, and the activity of cutaneous enzymes, which can vary between individuals. While specific etherases responsible for PEE cleavage in the skin have not been fully characterized, the skin is known to possess a range of hydrolytic enzymes.
Future research should focus on identifying the specific enzymes involved in PEE hydrolysis and characterizing their kinetic parameters (Vmax and Km). This would allow for more accurate predictions of in vivo efficacy from in vitro data and could lead to the development of more efficient pro-vitamins for topical delivery.
Conclusion
This technical guide provides a comprehensive overview of the in vitro hydrolysis of this compound to pantothenic acid. By utilizing the quantitative data, detailed experimental protocols, and conceptual visualizations presented, researchers and drug development professionals can effectively design and execute studies to elucidate the bioactivation of this important cosmetic and pharmaceutical ingredient. A thorough understanding of this conversion process is essential for substantiating product claims and developing next-generation topical formulations with enhanced efficacy.
References
Methodological & Application
Application Note: HPLC Method for Quantification of Panthenyl Ethyl Ether in Formulations
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Panthenyl Ethyl Ether in various cosmetic and pharmaceutical formulations. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound, a derivative of pantothenic acid (Vitamin B5), is a common ingredient in hair and skin care products, valued for its moisturizing and conditioning properties.[1] Accurate determination of its concentration in formulations is crucial for ensuring product efficacy and quality. This document provides a comprehensive HPLC-UV method, including detailed experimental protocols and validation data.
Chromatographic Conditions
A reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (40:60 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3] The validation parameters included linearity, precision, accuracy, and sensitivity.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150.2 |
| 25 | 375.8 |
| 50 | 751.3 |
| 100 | 1502.5 |
| 200 | 3005.1 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution were performed.
| Precision Type | Mean Peak Area | Standard Deviation | Relative Standard Deviation (%RSD) |
| Intra-day | 750.8 | 3.75 | 0.50 |
| Inter-day | 748.2 | 5.98 | 0.80 |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo formulation and analyzed. The percentage recovery was then calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 50 | 49.5 | 99.0 |
| 100 | 101.2 | 101.2 |
| 150 | 148.8 | 99.2 |
| Average Recovery (%) | 99.8 |
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 1.0 |
| LOQ | 3.0 |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation
The sample preparation procedure may vary depending on the formulation matrix.
For Lotions and Shampoos (Clear Aqueous/Hydroalcoholic Solutions):
-
Accurately weigh an amount of the product equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
For Creams and Ointments (Emulsions):
-
Accurately weigh an amount of the product equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 25 mL of a suitable solvent such as methanol or acetonitrile and vortex for 5 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 20 minutes to facilitate extraction.[4]
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a 100 mL volumetric flask.
-
Repeat the extraction process on the residue with another 25 mL of the solvent.
-
Combine the supernatants and dilute to volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Inject 10 µL of each standard solution and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve generated from the standard solutions.
Experimental Workflow
Caption: Experimental workflow for HPLC quantification.
Conclusion
The described HPLC-UV method provides a reliable, accurate, and precise means for the quantification of this compound in various cosmetic and pharmaceutical formulations. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. The detailed protocols and validation data presented in this application note will be beneficial for researchers, scientists, and drug development professionals.
References
Application Note: Quantification of Panthenyl Ethyl Ether in Biological Tissues Using LC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of Panthenyl Ethyl Ether (PEE) in biological tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). PEE, a derivative of pantothenic acid (Vitamin B5), is a common ingredient in cosmetic and personal care products. The increasing use of PEE necessitates robust analytical methods to understand its penetration, distribution, and metabolism in biological tissues, particularly the skin. This document provides a foundational protocol for the extraction and analysis of PEE, which can be adapted and validated for specific research needs.
Introduction
This compound is valued in skincare for its moisturizing and skin-soothing properties. To evaluate its efficacy and safety, it is crucial to determine its concentration in biological matrices. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for quantifying low levels of small molecules like PEE in complex biological samples. This method is based on established principles of bioanalytical method development, similar to those used for other compounds in skin and hair analysis.
Experimental Protocol
Sample Preparation: Extraction of this compound from Tissue
The following protocol outlines a general procedure for the extraction of PEE from a biological tissue sample, such as skin. This procedure should be optimized for the specific tissue type and desired recovery.
Materials:
-
Biological tissue sample (e.g., skin biopsy)
-
Homogenizer
-
Centrifuge
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample clean-up)
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the tissue sample (e.g., 100 mg).
-
Add a suitable volume of homogenization solvent (e.g., 1 mL of ACN:MeOH, 1:1 v/v) and the internal standard.
-
Homogenize the tissue sample on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted PEE and IS.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
-
Sample Filtration/Clean-up (Optional):
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated after supernatant collection.
-
Alternatively, filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of this compound. These parameters will require optimization.
Instrumentation:
-
Liquid Chromatograph: UHPLC system (e.g., Agilent 1200 series or equivalent)
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6410B or equivalent)[1]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a suitable starting point (e.g., Eclipse XDB-C18, 150 × 3.0 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Injection Volume: 10 µL[1]
-
Gradient: A gradient elution should be optimized to ensure separation from matrix components. A starting point could be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode (to be confirmed by infusion of a PEE standard)
-
Multiple Reaction Monitoring (MRM): The parent and product ions for PEE and the IS need to be determined by infusing a standard solution into the mass spectrometer.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific MRM transitions of PEE.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound. This data is illustrative and would need to be generated during actual method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD%) | < 15% |
| Extraction Recovery | > 80% |
| Matrix Effect | To be assessed and minimized |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Method Development Logic
Caption: Logical flow for LC-MS/MS method development and validation.
Conclusion
The protocol described provides a solid foundation for the development of a robust and reliable LC-MS/MS method for the quantification of this compound in biological tissues. The key to a successful analysis lies in the careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection, followed by a thorough method validation to ensure data accuracy and precision. This will enable researchers to accurately assess the tissue distribution of PEE, contributing to a better understanding of its biological effects.
References
Application Note: Development of a Validated Stability-Indicating Assay for Panthenyl Ethyl Ether
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating assay for Panthenyl Ethyl Ether. The method is designed to separate and quantify this compound in the presence of its degradation products, ensuring the stability, efficacy, and safety of pharmaceutical and cosmetic formulations.
Introduction
This compound, the ethyl ether derivative of panthenol (pro-vitamin B5), is a common ingredient in cosmetic and pharmaceutical products, valued for its moisturizing and skin-conditioning properties. To ensure product quality and regulatory compliance, a validated stability-indicating assay is crucial. This method can accurately measure the active ingredient and resolve it from any potential degradation products that may form under various environmental conditions.
This application note details the forced degradation studies, the development of a specific HPLC method, and its subsequent validation according to the International Council for Harmonisation (ICH) guidelines.
Predicted Degradation Pathway
Based on the chemical structure of this compound, which contains an ether linkage and amide and alcohol functionalities, the following degradation pathways are anticipated under stress conditions:
-
Acid Hydrolysis: Cleavage of the ether bond, yielding panthenol and ethanol.
-
Base Hydrolysis: Hydrolysis of the amide linkage to form pantoic acid and 3-ethoxypropylamine.
-
Oxidative Degradation: Oxidation of the primary and secondary alcohol groups.
-
Thermal and Photolytic Degradation: A combination of the above and other potential reactions.
Experimental Protocols
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
Sample Preparation for Analysis: After exposure, dissolve the solid samples and dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.
A reverse-phase HPLC method was developed to separate this compound from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
Protocol:
-
Specificity: Analyze the unstressed and stressed samples to demonstrate that the peaks of the degradation products are well-resolved from the main this compound peak. Peak purity analysis should be performed using a photodiode array (PDA) detector.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solution ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be calculated at each level in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level of the standard solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
-
Robustness: Intentionally vary the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters should be checked after each variation.
Data Presentation
The quantitative data from the method validation are summarized in the following tables.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900876 |
| 125 | 1125432 |
| 150 | 1350987 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 8995.4 |
| Y-intercept | 150.2 |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD |
| 80 | 80 | 79.5 | 99.4 | 0.8 |
| 100 | 100 | 100.2 | 100.2 | 0.5 |
| 120 | 120 | 119.8 | 99.8 | 0.6 |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | %RSD | 0.7% | NMT 2.0% |
| Intermediate Precision | %RSD | 1.2% | NMT 2.0% |
Table 4: Robustness Data
| Parameter Varied | Variation | System Suitability Parameter | Result |
| Flow Rate | 0.9 mL/min | Tailing Factor | 1.1 |
| 1.1 mL/min | Tailing Factor | 1.2 | |
| Column Temperature | 28°C | Theoretical Plates | >2000 |
| 32°C | Theoretical Plates | >2000 | |
| Mobile Phase Organic | -2% | Resolution | >2.0 |
| +2% | Resolution | >2.0 |
Visualization
The overall workflow for the development and validation of the stability-indicating assay is depicted in the following diagram.
Caption: Workflow for the development and validation of a stability-indicating assay.
Conclusion
The developed and validated stability-indicating HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound and its separation from degradation products. This method is suitable for routine quality control and for conducting stability studies of pharmaceutical and cosmetic formulations containing this compound.
Panthenyl Ethyl Ether: A Versatile Tool for Dermatological Research
Application Notes and Protocols
Panthenyl ethyl ether (PEE), a stable, oil-soluble derivative of panthenol (pro-vitamin B5), is emerging as a valuable compound in dermatological research. Its enhanced skin penetration compared to panthenol makes it an attractive candidate for investigating skin barrier function, inflammatory responses, and cellular regeneration. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing PEE as a tool compound.
Mechanism of Action and Key Applications
This compound is readily absorbed by the skin and metabolized to pantothenic acid, an essential component of Coenzyme A.[1] Coenzyme A plays a pivotal role in cellular metabolism, including the synthesis of fatty acids and sphingolipids, which are crucial for maintaining the integrity of the stratum corneum, the skin's primary barrier. The proposed mechanisms of action for PEE in dermatological applications include:
-
Enhancement of Skin Barrier Function: By providing a precursor for lipid synthesis, PEE contributes to the reinforcement of the epidermal barrier, reducing transepidermal water loss (TEWL) and improving skin hydration.[2]
-
Anti-inflammatory Effects: Panthenol has been shown to mitigate inflammatory responses in the skin.[2][3] This is likely mediated through the modulation of inflammatory signaling pathways, such as the inhibition of prostaglandin synthesis.
-
Promotion of Cellular Proliferation and Repair: Pantothenic acid is essential for normal epithelial cell function and proliferation.[2] PEE can support the regenerative processes in the skin, aiding in wound healing and tissue repair.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of panthenol, the active metabolite of PEE, on skin parameters. While direct quantitative data for PEE is limited in publicly available literature, the data for panthenol provides a strong basis for its potential efficacy.
Table 1: Effect of Panthenol on Inflammatory Mediator Release
| Inflammatory Mediator | Cell/Tissue Model | Treatment | Concentration | Result | Reference |
| Prostaglandin E₂ (PGE₂) | Reconstructed Human Epidermis | Inflammatory Cocktail + Panthenol | 1.4% | Significant decrease (p < 0.001) in PGE₂ secretion compared to inflammatory cocktail alone. | [3] |
Table 2: Effect of Panthenol on Cell Proliferation in an Inflammatory Model
| Cell/Tissue Model | Treatment | Concentration | Biomarker | Result | Reference |
| Reconstructed Human Epidermis | Inflammatory Cocktail + Panthenol | 1.4% | Ki67 | Mitigated the reduction in cell proliferation caused by the inflammatory cocktail. | [3][4] |
Experimental Protocols
In Vitro Assessment of Skin Barrier Function Enhancement
This protocol describes a method to evaluate the effect of this compound on the expression of key skin barrier-related genes in human keratinocytes.
Objective: To determine if PEE upregulates the expression of genes involved in skin barrier integrity, such as Filaggrin (FLG) and Aquaporin-3 (AQP3).
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
This compound (PEE)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Cell Culture: Culture HEKs in keratinocyte growth medium until they reach 80% confluency.
-
Treatment: Treat the cells with varying concentrations of PEE (e.g., 0.01%, 0.1%, 1%) dissolved in a suitable vehicle (e.g., DMSO) for 24-48 hours. A vehicle-only control should be included.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the gene expression levels of FLG and AQP3. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for each treatment group compared to the vehicle control.
In Vitro Anti-inflammatory Activity Assay
This protocol outlines a method to assess the anti-inflammatory properties of this compound by measuring its effect on cytokine production in stimulated human keratinocytes.
Objective: To investigate the ability of PEE to reduce the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in response to an inflammatory stimulus.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ)
-
This compound (PEE)
-
ELISA kits for IL-6 and IL-8
Protocol:
-
Cell Culture and Seeding: Culture HEKs and seed them into 24-well plates. Allow them to adhere and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with different concentrations of PEE for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours. Include a non-stimulated control and a stimulated-vehicle control.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of IL-6 and IL-8 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Compare the cytokine concentrations in the PEE-treated groups to the stimulated-vehicle control to determine the percentage of inhibition.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in dermatological research.
Caption: Workflow for assessing PEE's effect on skin barrier genes.
Caption: Metabolic pathway of PEE to enhance skin barrier function.
Caption: Proposed anti-inflammatory mechanism of PEE.
References
- 1. Allergic contact dermatitis caused by this compound in a patient with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. premiumbeautynews.com [premiumbeautynews.com]
- 4. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy of Panthenyl Ethyl Ether in Hair Fiber Penetration
Introduction
Panthenyl Ethyl Ether, a derivative of pantothenic acid (Vitamin B5), is a common ingredient in hair care formulations, valued for its conditioning and antistatic properties.[1][2] Its efficacy is largely dependent on its ability to penetrate the hair fiber and exert its effects within the cortex. This document provides a detailed protocol for assessing the penetration and efficacy of this compound in human hair fibers. The methodologies outlined are intended for researchers, scientists, and drug development professionals in the cosmetics and pharmaceutical industries.
The protocol incorporates both indirect and direct methods to provide a comprehensive analysis of penetration. Indirect methods will assess changes in the physical properties of the hair, while direct methods will quantify the concentration of this compound within the hair shaft.
Experimental Objectives
-
To determine the extent of this compound penetration into the hair fiber.
-
To quantify the concentration of this compound in different layers of the hair (cuticle, cortex).
-
To evaluate the effect of this compound penetration on the mechanical properties of the hair.
Materials and Reagents
-
Hair Swatches: Virgin, untreated human hair swatches.
-
Test Solution: Solution of this compound in a suitable vehicle (e.g., water, ethanol/water mixture).
-
Control Solution: Vehicle without this compound.
-
Washing Agents: Sodium dodecyl sulfate (SDS) solution (1%), methanol, diethyl ether.
-
Extraction Solvent: M3® reagent or other suitable solvent for extracting this compound from hair.
-
Reagents for Analysis: As required for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
-
Microtome or similar sectioning tool.
-
Microscope: Digital microscope for thickness measurement.
-
Tensile Strength Tester.
-
Infrared Microspectrometer.
-
General Laboratory Equipment: Beakers, pipettes, vortex mixer, centrifuge, analytical balance.
Experimental Protocols
A multi-faceted approach is employed to assess penetration, combining indirect physical measurements with direct analytical quantification.
-
Source and Prepare Hair: Obtain virgin human hair swatches. Cut each swatch into segments of approximately 5 cm in length.
-
Decontamination: To remove any external contaminants, wash the hair segments twice with methanol and then twice with diethyl ether.[3] Allow the hair to air dry completely.
-
Baseline Measurements: Before treatment, measure and record the baseline hair fiber thickness and tensile strength for a subset of hair fibers from each swatch.
-
Treatment Application:
-
Immerse a set of hair swatches in the this compound test solution.
-
Immerse a separate set of control swatches in the vehicle solution.
-
Ensure complete and uniform saturation of the hair. The recommended application ratio is 0.15 g of test product per gram of hair.[4]
-
-
Incubation: Allow the swatches to rest at room temperature for a specified time (e.g., 60 minutes) to allow for penetration.[4]
-
Washing and Drying: After incubation, thoroughly wash the hair swatches with a 1% SDS solution to remove any unpenetrated product from the surface, followed by a rinse with deionized water. Allow the swatches to air dry completely.
-
Repeated Treatment Cycles: This cycle of application, incubation, washing, and drying can be repeated multiple times (e.g., 12 times) to simulate regular use.[4]
The penetration of active ingredients can induce changes in the physical characteristics of the hair fiber.
-
Hair Fiber Thickness Measurement:
-
Tensile Strength Measurement:
-
Utilize a tensile strength tester to measure the force required to break individual hair fibers.[4]
-
Test at least 50 individual fibers from both the treated and control groups.
-
An increase in tensile strength may suggest that this compound has penetrated the cortex and reinforced the hair's internal structure.[4]
-
Direct methods aim to measure the amount and location of this compound within the hair fiber.
-
Extraction and Quantification by LC-MS/MS:
-
Take a known weight (e.g., 25 mg) of the treated and control hair samples.[3]
-
Cut the hair into small segments (1-3 mm).[3]
-
Perform a final surface wash with methanol to remove any residual surface product.
-
Add the extraction solvent (e.g., M3® reagent) to the hair segments and vortex thoroughly to extract the penetrated this compound.
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.[3][5]
-
-
Localization by Infrared Microspectroscopy:
-
Prepare cross-sections of the treated and control hair fibers using a microtome.
-
Mount the cross-sections on a suitable slide for infrared analysis.
-
Use an infrared microspectrometer to map the cross-sectional area of the hair fibers.[6]
-
By analyzing the infrared absorption spectra, the presence and distribution of this compound within the different layers of the hair (cuticle and cortex) can be determined.[6]
-
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison.
Table 1: Hair Fiber Thickness
| Treatment Group | Mean Baseline Thickness (μm) | Mean Post-Treatment Thickness (μm) | % Change in Thickness |
| Control (Vehicle) | |||
| This compound |
Table 2: Hair Tensile Strength
| Treatment Group | Mean Baseline Breaking Force (g) | Mean Post-Treatment Breaking Force (g) | % Change in Tensile Strength |
| Control (Vehicle) | |||
| This compound |
Table 3: this compound Concentration in Hair Fiber
| Treatment Group | Mean Concentration (ng/mg of hair) | Standard Deviation |
| Control (Vehicle) | Not Detected | N/A |
| This compound |
Visualizations
Caption: Experimental workflow for assessing this compound penetration.
References
- 1. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 2. paulaschoice.nl [paulaschoice.nl]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. A Method to Measure Oil Penetration into Hair and Correlation to Tensile Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Technique for Forensic Hair Analysis | Britannica [britannica.com]
- 6. spring8.or.jp [spring8.or.jp]
Application Notes: Formulation of Panthenyl Ethyl Ether in Topical Delivery Systems
1. Introduction
Panthenyl ethyl ether (PEE), a stable derivative of pantothenic acid (Vitamin B5), is a widely utilized active ingredient in cosmetic and pharmaceutical topical formulations. Its beneficial effects on the skin, including moisturization, wound healing, and anti-inflammatory properties, make it a valuable component in a variety of skincare products. The efficacy of PEE is, however, critically dependent on its formulation, which must ensure its stability, solubility, and efficient delivery into the skin.
These application notes provide a comprehensive overview of the key considerations for formulating PEE in topical delivery systems. They are intended for researchers, scientists, and drug development professionals working on the development of novel and effective topical products containing this active ingredient.
2. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of PEE is fundamental to developing a successful topical formulation. Key properties are summarized in the table below.
| Property | Value | Significance in Formulation |
| IUPAC Name | 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propoxy]ethane | --- |
| Molecular Formula | C11H23NO4 | --- |
| Molecular Weight | 233.3 g/mol | Influences skin permeation. |
| Appearance | Colorless to pale yellow, viscous liquid | Affects the aesthetics of the final product. |
| Solubility | Soluble in water, ethanol, and propylene glycol. | Dictates the choice of vehicle and potential for high concentrations. |
| Log P (Octanol/Water) | -0.3 | Indicates its hydrophilic nature, which can limit passive diffusion across the stratum corneum. |
| Stability | Stable in a pH range of 4-7. | Formulation pH must be controlled to prevent degradation. |
3. Formulation Strategies for Topical Delivery
The choice of delivery system significantly impacts the bioavailability and efficacy of PEE. The following sections detail common and advanced formulation strategies.
3.1. Conventional Delivery Systems
Conventional systems are widely used due to their ease of manufacture and consumer acceptance.
-
Creams (Oil-in-Water Emulsions): Creams are a popular choice for delivering PEE. The biphasic nature allows for the incorporation of both hydrophilic and lipophilic ingredients, enhancing skin feel and providing occlusive properties to improve hydration.
-
Lotions: With a higher water content than creams, lotions are lighter and more spreadable, making them suitable for application over large areas of the skin.
-
Gels: Aqueous or hydroalcoholic gels offer a non-greasy, cooling sensation. They are particularly useful for oily skin types. The inclusion of penetration enhancers may be necessary to improve PEE delivery.
3.2. Advanced Delivery Systems
Advanced delivery systems can overcome the limitations of conventional formulations by enhancing the penetration of PEE into the skin and providing controlled release.
-
Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate hydrophilic ingredients like PEE in their aqueous core. Liposomes can improve the penetration of PEE into the deeper layers of the epidermis.
-
Niosomes: Structurally similar to liposomes, niosomes are formed from non-ionic surfactants. They offer advantages in terms of lower cost and greater stability.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range (20-200 nm). The small droplet size provides a larger surface area, which can lead to enhanced skin permeation.
Experimental Protocols
1. Preparation of a this compound Cream (O/W Emulsion)
This protocol describes the preparation of a 1% this compound cream.
Materials:
-
Oil Phase:
-
Cetyl Alcohol: 5.0% w/w
-
Stearic Acid: 4.0% w/w
-
Glyceryl Monostearate: 3.0% w/w
-
-
Aqueous Phase:
-
This compound: 1.0% w/w
-
Glycerin: 5.0% w/w
-
Propylene Glycol: 5.0% w/w
-
Triethanolamine: 0.5% w/w
-
Preservative (e.g., Phenoxyethanol): 0.5% w/w
-
Purified Water: q.s. to 100%
-
Procedure:
-
Heat the components of the oil phase in a beaker to 75°C until all ingredients have melted.
-
In a separate beaker, heat the components of the aqueous phase (except Triethanolamine) to 75°C.
-
Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a primary emulsion.
-
Continue homogenization while allowing the emulsion to cool.
-
When the temperature reaches approximately 45°C, add the Triethanolamine to neutralize the stearic acid and thicken the cream.
-
Continue gentle stirring until the cream has cooled to room temperature.
-
Perform quality control tests, including pH measurement, viscosity, and microscopic examination of the emulsion.
2. In Vitro Drug Release Testing (IVRT)
This protocol outlines a method for assessing the release of PEE from a formulated cream using Franz diffusion cells.
Materials:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., polysulfone)
-
Phosphate Buffered Saline (PBS), pH 7.4 (Receptor medium)
-
Formulated cream containing PEE
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Mount the synthetic membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
-
Fill the receptor compartment with pre-warmed (32°C) PBS and ensure no air bubbles are trapped beneath the membrane.
-
Apply a known quantity (e.g., 300 mg) of the PEE cream uniformly onto the surface of the membrane in the donor compartment.
-
Maintain the temperature of the receptor medium at 32 ± 1°C throughout the experiment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analyze the concentration of PEE in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of PEE released per unit area over time.
3. Ex Vivo Skin Permeation Study
This protocol describes the evaluation of PEE permeation through excised skin.
Materials:
-
Franz Diffusion Cells
-
Excised animal or human skin
-
Phosphate Buffered Saline (PBS), pH 7.4 (Receptor medium)
-
Formulated cream containing PEE
-
HPLC system for analysis
Procedure:
-
Prepare the excised skin by carefully removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Equilibrate the skin with PBS for 30 minutes.
-
Follow steps 2-8 as described in the In Vitro Drug Release Testing protocol.
-
After the final time point, dismount the skin, and determine the amount of PEE retained in the skin by extraction and subsequent HPLC analysis.
-
Calculate the cumulative amount of PEE permeated per unit area and the amount retained in the skin.
Visualizations
Caption: Workflow for Topical Formulation Development.
Caption: PEE's Role in Skin Moisturization.
Caption: Delivery System Selection Logic.
Application Notes & Protocols: Analytical Techniques for Detecting Panthenyl Ethyl Ether Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panthenyl ethyl ether (PEE), a derivative of panthenol (pro-vitamin B5), is a common ingredient in cosmetic and pharmaceutical formulations. Upon topical application, it is metabolized to its active form, pantothenic acid (Vitamin B5).[1][2][3] Pantothenic acid is a crucial precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[2] Understanding the conversion of PEE to pantothenic acid is essential for evaluating its efficacy and bioavailability. This document provides detailed application notes and protocols for the detection and quantification of this compound and its primary metabolite, pantothenic acid, in biological matrices.
Metabolic Pathway of this compound
This compound is absorbed into the skin and subsequently hydrolyzed to pantothenic acid.[1] This conversion is a critical step for its biological activity.[2] Pantothenic acid is then incorporated into the Coenzyme A biosynthesis pathway.[2]
Caption: Metabolic conversion of this compound to Pantothenic acid and its role in cellular metabolism.
Analytical Techniques
The primary analytical techniques for the quantification of this compound and pantothenic acid are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for the separation and quantification of these analytes. It offers good sensitivity and specificity, particularly for in vitro samples and cosmetic formulations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For complex biological matrices and low concentration levels, LC coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. This is the preferred method for analyzing metabolites in biological fluids and tissues.[2]
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
This protocol outlines the extraction of this compound and pantothenic acid from cultured cells (e.g., keratinocytes, fibroblasts).
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Centrifuge tubes
-
Cell scraper
-
Centrifuge capable of 4°C operation
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the dish and scrape the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Clarification:
-
The supernatant can be directly injected for LC-MS analysis or dried under a stream of nitrogen and reconstituted in the mobile phase for HPLC analysis.
-
Protocol 2: HPLC-UV Analysis of Pantothenic Acid and D-Panthenol
This protocol is adapted from a method for the analysis of pantothenic acid and D-panthenol in cosmetic formulations and can be optimized for in vitro samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol, HPLC grade
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water, HPLC grade
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 95:5 (v/v) mixture of 50 mM potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare standard solutions of pantothenic acid and this compound in the mobile phase.
-
Generate a calibration curve by injecting standards of known concentrations.
-
Inject the prepared sample extracts.
-
Quantify the analytes by comparing the peak areas of the samples to the calibration curve.
Protocol 3: LC-MS/MS Analysis of Pantothenic Acid
This protocol provides a general framework for the sensitive quantification of pantothenic acid in biological extracts. Method development and optimization will be required for specific instrumentation and matrices.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 or HILIC analytical column suitable for polar compounds
Reagents:
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Pantothenic acid standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N₁-Pantothenic acid)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example - to be optimized):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | Pantothenic Acid: Precursor ion (m/z) -> Product ion (m/z) Internal Standard: Precursor ion (m/z) -> Product ion (m/z) |
Procedure:
-
Spike samples and standards with the internal standard prior to extraction.
-
Prepare a calibration curve using the standard solutions.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Quantify pantothenic acid using the ratio of the analyte peak area to the internal standard peak area.
Quantitative Data Summary
The following table summarizes typical analytical performance data for the HPLC-UV method for pantothenic acid and D-panthenol.[3]
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) | Average Recovery (%) |
| Pantothenic Acid | 0.1 - 10 | 0.9989 | 30 | 100 | >90 |
| D-Panthenol | 0.1 - 10 | 0.9996 | 30 | 100 | >90 |
Experimental Workflow
Caption: General workflow for the analysis of this compound metabolites.
Discussion
The choice of analytical method depends on the sample matrix and the required sensitivity. For formulations and in vitro systems with expected higher concentrations, HPLC-UV provides a reliable and cost-effective solution. For the analysis of metabolites in complex biological samples such as skin tissue or biofluids, the higher sensitivity and selectivity of LC-MS/MS are necessary for accurate quantification.
Proper sample preparation is critical to minimize matrix effects and ensure accurate results. The described extraction protocol for cell cultures can be adapted for other sample types, but validation is essential. The use of a stable isotope-labeled internal standard in LC-MS/MS analysis is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.
These protocols provide a solid foundation for researchers to develop and validate analytical methods for studying the metabolism of this compound. Further optimization may be necessary based on the specific instrumentation and experimental goals.
References
Troubleshooting & Optimization
Overcoming solubility issues of Panthenyl ethyl ether in aqueous formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Panthenyl Ethyl Ether in aqueous formulations. While this compound is generally considered water-soluble, formulation challenges can still arise. This guide will help you address these specific issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: Why is my this compound precipitating or causing cloudiness in my aqueous formulation?
While this compound is readily soluble in water, several factors during formulation can lead to precipitation or cloudiness.[1][2] Consider the following potential causes and solutions:
-
Incorrect pH: The stability and, consequently, the solubility of this compound are highly dependent on the pH of the formulation. The optimal pH range for stability is between 4.0 and 7.5.[2][3] Outside of this range, particularly in strongly acidic (pH 1-3) or alkaline (pH > 9) conditions, the molecule can undergo hydrolytic cleavage, leading to degradation products that may be less soluble.[2] A 10% aqueous solution of this compound itself can have a pH between 9.0 and 11.0, which may influence the final pH of your formulation if not properly buffered.[2][4]
-
High Concentration: While this compound has good water solubility, exceeding its saturation limit in a complex formulation is possible. The recommended usage concentration in cosmetic products is typically between 0.5% and 5%.[1][2] If you are working with higher concentrations, you may need to incorporate co-solvents or other solubilizing agents.
-
Interaction with Other Ingredients: Certain ingredients in your formulation could be interacting with this compound, reducing its solubility. This could be due to salting-out effects from high concentrations of electrolytes or interactions with certain polymers or surfactants.
-
Temperature Effects: Although not commonly reported as a major issue, temperature fluctuations can affect the solubility of any compound. Ensure your formulation is stable at the intended storage and use temperatures. Excessive heat (above 70-75°C) can also lead to racemization, which might affect its properties.[1]
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Your Formulation
This protocol will help you identify the ideal pH range to maintain the solubility and stability of this compound in your specific aqueous formulation.
Materials:
-
Your aqueous formulation base (without this compound)
-
This compound
-
pH meter
-
Acidic and basic solutions for pH adjustment (e.g., 0.1 M citric acid, 0.1 M sodium hydroxide)
-
Beakers and stirring equipment
-
Incubator or temperature-controlled chamber
Methodology:
-
Prepare several identical samples of your formulation base.
-
To each sample, add this compound at your desired concentration and mix until dissolved.
-
Adjust the pH of each sample to a different value within a range (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Record the initial appearance of each sample (e.g., clarity, color).
-
Store the samples at a controlled temperature (e.g., room temperature, 40°C) and observe them for any changes in appearance (e.g., precipitation, cloudiness, color change) over a set period (e.g., 24 hours, 1 week, 1 month).
-
The pH range where the formulation remains clear and stable is the optimal pH range for your product.
Frequently Asked Questions (FAQs)
Q2: What is the solubility of this compound in common solvents?
This compound is described as being easily soluble in water and other common cosmetic solvents.[1]
| Solvent | Solubility |
| Water | > 1000 g/L (22 °C)[5] |
| Ethanol | Soluble[5] |
| Propylene Glycol | Soluble[1][2] |
| Glycerin | Soluble[1][2] |
| Corn Oil | Miscible[1][2] |
| Sunflower Oil | Miscible[1][2] |
| Castor Oil | Miscible[1][2] |
| Paraffin Oil | Insoluble[1][2] |
| Mineral Oil | Insoluble[2] |
| Cyclomethicone | Insoluble[2] |
Q3: What is the recommended pH range for formulations containing this compound?
The optimal pH range for the stability of this compound in aqueous solutions is between 4.0 and 7.5.[1][2][3] Within this range, it shows minimal degradation.[2]
pH-Dependent Stability of this compound
Caption: Relationship between pH and the stability of this compound.
Q4: What are the typical usage concentrations of this compound?
The recommended concentration for cosmetic use is between 0.5% and 5%.[1][2]
Q5: How does this compound differ from Panthenol?
This compound is the ethyl ether derivative of Panthenol.[1] The addition of the ethyl group increases its lipophilicity compared to Panthenol, which is more hydrophilic.[3] This increased lipophilicity is suggested to enhance its penetration into the hair and skin.[1][3]
References
Technical Support Center: Panthenyl Ethyl Ether in Cosmetic Preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Panthenyl Ethyl Ether in cosmetic formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Viscosity in a Cream/Lotion | Hydrolytic Degradation of PEE: this compound can hydrolyze outside its optimal pH range, breaking down into pantothenic acid and ethanol. This change in chemical composition can affect the emulsion stability and viscosity of the formulation. | - Verify pH: Immediately measure the pH of your formulation. The optimal pH for this compound stability is between 4.0 and 7.5.[1] - Adjust pH: If the pH is outside the optimal range, adjust it using appropriate buffering agents. - Investigate other ingredients: Some raw materials can shift the pH of the final formulation. Review the pH of all components. |
| Decreased Efficacy Over Time | Thermal Degradation or Racemization: Exposure to high temperatures (above 70-75°C) can lead to the degradation and racemization of this compound, reducing its biological activity.[1] Hydrolysis: As mentioned above, hydrolysis can lead to a lower concentration of the active ingredient. | - Review Manufacturing Process: Ensure that the temperature during all manufacturing steps, including heating and cooling phases, does not exceed 70°C. - Storage Conditions: Store formulations containing this compound in a cool, dark place. - Perform Stability Testing: Conduct accelerated stability testing at various temperatures to determine the shelf life of your product. |
| Phase Separation or Incompatibility | Solubility Issues: this compound is soluble in water, alcohol, and propylene glycol but has limited solubility in some oils and silicones.[1] | - Review Formulation: Ensure that the concentration of this compound is within its solubility limits in your specific solvent system. - Order of Addition: Add this compound to the water phase of your emulsion. - Use of Solubilizers: Consider using a co-solvent or solubilizing agent if you suspect solubility issues. |
| Unexpected Color or Odor Change | Interaction with Other Ingredients: While this compound is relatively stable to oxygen and light, it can potentially interact with oxidizing agents or other unstable ingredients in the formulation. | - Review INCI List: Check for potential incompatibilities with strong oxidizing agents or ingredients known to be unstable. - Protective Packaging: Use opaque or UV-protective packaging to minimize light exposure. - Addition of Antioxidants: Consider adding antioxidants like tocopherol (Vitamin E) to protect the overall stability of the formulation. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in cosmetic formulations?
The primary degradation pathway for this compound in aqueous cosmetic formulations is hydrolytic cleavage.[1] This reaction is catalyzed by both acidic and alkaline conditions, where the ether bond is broken, yielding pantothenic acid and ethanol.
Hydrolytic Degradation of this compound
References
Technical Support Center: Enhancing the Bioavailability of Topically Applied Panthenyl Ethyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the topical bioavailability of Panthenyl ethyl ether (PEE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEE) and why is enhancing its bioavailability important?
This compound is the ethyl ether derivative of panthenol (pro-vitamin B5). Upon topical application, it is metabolized in the skin to pantothenic acid (Vitamin B5), a crucial component of Coenzyme A, which plays a vital role in skin metabolism and repair.[1] Enhancing its bioavailability is critical to ensure an effective concentration reaches the target skin layers to exert its moisturizing, healing, and anti-inflammatory effects.[2]
Q2: What are the primary challenges in delivering PEE topically?
The primary challenge for the topical delivery of PEE lies in its physicochemical properties. With a molecular weight of 233.3 g/mol and a LogP of approximately 0.3, PEE is a relatively hydrophilic molecule.[3][4] The outermost layer of the skin, the stratum corneum, is lipophilic and acts as a barrier to the penetration of water-soluble compounds. Therefore, conventional formulations may result in a significant portion of the applied PEE remaining on the skin surface with limited penetration to the viable epidermis and dermis where it is metabolized.
Q3: What are the most promising strategies to enhance the topical bioavailability of PEE?
To overcome the barrier function of the stratum corneum for hydrophilic molecules like PEE, several advanced formulation strategies can be employed:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range (typically 20-200 nm). They can enhance the penetration of hydrophilic drugs by increasing their partitioning into the skin and by the fluidizing effect of their components on the stratum corneum lipids.
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate hydrophilic molecules like PEE in their core and enhance their delivery into the skin.
-
Ethosomes: These are specialized lipid vesicles containing a high concentration of ethanol (20-45%). The ethanol acts as a potent penetration enhancer by fluidizing the stratum corneum lipids, allowing the deformable ethosomal vesicles to penetrate deeper into the skin.[1][3][5][6]
-
Chemical Penetration Enhancers: Incorporating certain chemicals like propylene glycol, ethanol, or fatty acids into the formulation can reversibly disrupt the stratum corneum barrier and improve PEE penetration.
Troubleshooting Guides
Formulation Development Issues
| Problem | Possible Causes | Suggested Solutions |
| Low encapsulation efficiency of PEE in liposomes/ethosomes | PEE is highly water-soluble and may leak from the lipid bilayer. The lipid composition is not optimal. | Optimize the lipid composition by including charged lipids (e.g., dicetyl phosphate for a negative charge or stearylamine for a positive charge) to improve interaction with PEE. Use a higher concentration of cholesterol to increase the rigidity of the lipid bilayer and reduce leakage. Modify the hydration medium's pH to slightly alter the charge of PEE. |
| Phase separation or instability of nanoemulsion formulations | Incorrect surfactant-to-oil ratio. Inappropriate surfactant blend (HLB value). Ostwald ripening (growth of larger droplets at the expense of smaller ones). | Optimize the surfactant-to-oil ratio by constructing a pseudo-ternary phase diagram. Use a combination of high and low HLB surfactants to achieve a stable formulation. Incorporate a co-surfactant (e.g., propylene glycol, ethanol). Reduce the droplet size through high-pressure homogenization to minimize Ostwald ripening. |
| Inconsistent particle size in nanoformulations | Inadequate homogenization energy or time. Inappropriate formulation composition. Aggregation of particles. | Increase the homogenization pressure or sonication time. Optimize the concentration of surfactant and co-surfactant. Measure the zeta potential of the formulation; a value greater than +30 mV or less than -30 mV generally indicates good stability against aggregation. Add a stabilizer like a polymer (e.g., Carbopol). |
In VitroPermeation Study (Franz Diffusion Cell) Issues
| Problem | Possible Causes | Suggested Solutions |
| High variability in skin permeation data | Inconsistent skin samples (thickness, source). Inconsistent dosing of the formulation. Air bubbles trapped between the skin and the receptor medium. | Use skin from the same donor and anatomical site for each set of experiments. Use a positive displacement pipette for accurate application of viscous formulations. Ensure the receptor chamber is completely filled and free of air bubbles before mounting the skin. |
| No detectable PEE in the receptor phase | The analytical method is not sensitive enough. The formulation does not provide sufficient penetration enhancement. The sampling time points are too short. | Develop a more sensitive HPLC method with a lower limit of detection (LOD). Reformulate with a more potent penetration enhancement strategy (e.g., ethosomes or chemical enhancers). Extend the duration of the permeation study. |
| Air bubbles under the membrane | The receptor chamber was not filled correctly. Degassing of the receptor medium was insufficient. | Fill the receptor chamber carefully to create a convex dome of fluid before placing the membrane. Degas the receptor medium thoroughly by sonication or vacuum before use. |
| Membrane integrity issues (leakage) | The skin membrane is damaged. The formulation is damaging the skin barrier. | Visually inspect the skin for any defects before mounting. Perform a transepidermal water loss (TEWL) measurement or check the electrical resistance of the skin before and after the experiment to ensure barrier integrity. |
Analytical Method (HPLC) Issues
| Problem | Possible Causes | Suggested Solutions |
| Poor peak shape or resolution for PEE | Inappropriate mobile phase composition or pH. The column is not suitable. | Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio). Adjust the pH of the mobile phase; a slightly acidic pH often improves the peak shape for amine-containing compounds. Try a different column chemistry (e.g., a C18 column with a different end-capping). |
| Low recovery of PEE from skin samples | Inefficient extraction procedure. Adsorption of PEE to skin components or labware. | Optimize the extraction solvent and procedure (e.g., use a combination of an organic solvent and an aqueous buffer, increase sonication time). Use silanized glassware to minimize adsorption. Perform a standard addition experiment to quantify the matrix effect. |
| Matrix effects in HPLC analysis | Co-elution of endogenous skin components with PEE. | Optimize the sample preparation procedure to remove interfering substances (e.g., protein precipitation followed by solid-phase extraction). Adjust the HPLC method to improve the separation of PEE from matrix components. Use a mass spectrometer detector (LC-MS) for higher selectivity. |
Experimental Protocols
Protocol 3.1: Preparation of a this compound Nanoemulsion
-
Preparation of the Oil Phase: Dissolve a suitable oil (e.g., isopropyl myristate) and a lipophilic surfactant (e.g., Span 80) in a beaker.
-
Preparation of the Aqueous Phase: Dissolve this compound (e.g., 2% w/w) and a hydrophilic surfactant (e.g., Tween 80) in purified water.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer.
-
Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) or ultrasonication until a translucent nanoemulsion is formed.
-
Characterization: Determine the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 3.2: Preparation of this compound-loaded Ethosomes
-
Lipid Dispersion: Disperse phospholipids (e.g., soy phosphatidylcholine) in a mixture of ethanol and water in a sealed vessel by vigorous stirring at room temperature.
-
PEE Incorporation: Add this compound to the lipid dispersion and continue stirring until a homogenous mixture is obtained.
-
Vesicle Formation: Homogenize the mixture using a high-speed homogenizer or by sonication.
-
Sizing: To obtain vesicles of a uniform size, the preparation can be extruded through polycarbonate membranes of a defined pore size.
-
Characterization: Analyze the vesicle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3.3: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Shave the hair and carefully remove subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1 °C.
-
Dosing: Apply a known amount of the PEE formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the concentration of PEE in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of PEE permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 3.4: Quantification of PEE in Skin Samples by HPLC
-
Skin Extraction: At the end of the permeation study, dismount the skin from the Franz cell. Wipe the surface to remove any excess formulation. Cut the skin into small pieces and place it in a suitable extraction solvent (e.g., acetonitrile:water 50:50 v/v).
-
Homogenization: Homogenize the skin sample using a tissue homogenizer or sonicator.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the skin debris.
-
Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.5). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210 nm.
-
Quantification: Use a calibration curve prepared with known concentrations of PEE.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 233.3 g/mol | [3][6] |
| LogP (octanol/water) | ~ 0.3 | [3][4] |
| Solubility | Soluble in water, ethanol, propylene glycol, glycerin. Insoluble in paraffin oil, silicones. | [1] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [1] |
Table 2: Illustrative Comparison of Potential Formulation Strategies for Enhancing PEE Permeation
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on expected outcomes from different formulation strategies for hydrophilic molecules. Actual results may vary.
| Formulation | PEE Concentration (%) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio* |
| Aqueous Solution (Control) | 2 | 0.5 | 1.0 |
| Conventional Cream | 2 | 1.2 | 2.4 |
| Nanoemulsion | 2 | 4.5 | 9.0 |
| Liposomal Gel | 2 | 3.8 | 7.6 |
| Ethosomal Gel | 2 | 7.2 | 14.4 |
*Enhancement Ratio = Jss of Formulation / Jss of Control
Visualizations
Caption: Experimental workflow for assessing the topical bioavailability of this compound.
Caption: Troubleshooting logic for low in vitro skin permeation of this compound.
Caption: Metabolic pathway of this compound in the skin.
References
- 1. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 2. Potential of ethosomes for enhanced transdermal drug delivery in skin diseases [nmj.mums.ac.ir]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of Panthenyl Ethyl Ether (PEE)-Containing Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges in Panthenyl Ethyl Ether (PEE)-containing emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEE) and how does it impact emulsion stability?
A1: this compound (PEE), the ethyl ether derivative of Panthenol (pro-vitamin B5), is a viscous liquid used in cosmetic and pharmaceutical formulations as a hair and skin conditioning agent.[1][2] While PEE offers benefits like improved solubility and less stickiness compared to Panthenol, its chemical properties can influence the long-term stability of an emulsion.[1] Its stability is pH and temperature-dependent, which can affect the overall integrity of the formulation over time.
Q2: What is the optimal pH range for formulating emulsions with PEE?
A2: PEE is most stable in neutral or slightly acidic aqueous solutions, with a recommended pH range of 4.0 to 7.5.[1] In more acidic or alkaline conditions, it is susceptible to hydrolytic cleavage, which can degrade the molecule and potentially destabilize the emulsion.[1] Therefore, maintaining the formulation's pH within this optimal range is critical for long-term stability.
Q3: Are there temperature limitations to consider when formulating with PEE?
A3: Yes, excessive heat can negatively impact PEE. Temperatures exceeding 70-75°C may cause racemization, a chemical process that can alter the molecule's efficacy.[1] During the formulation process, it is advisable to incorporate PEE during the cooling phase, after the emulsion has formed and its temperature is below 40°C, to prevent degradation. For long-term storage, emulsions should be kept at moderate temperatures and protected from extremes.[3]
Q4: What are the common signs of instability in PEE-containing emulsions?
A4: Emulsions are thermodynamically unstable systems that will eventually separate.[4] Common signs of instability include:
-
Creaming or Sedimentation: The rising of less dense oil droplets to the top or the settling of denser components. This is often reversible by shaking.[4]
-
Flocculation: The aggregation of droplets into clumps without the rupture of the interfacial film. This can also be reversible.[3][4]
-
Coalescence: The irreversible merging of droplets to form larger ones, ultimately leading to complete phase separation.[4]
-
Phase Inversion: A change in the emulsion type, for example, from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion.[3]
-
Changes in Viscosity, pH, or Odor: These can indicate chemical degradation of ingredients or microbial contamination.
Troubleshooting Guide
Issue 1: Creaming is observed within a few days of formulation.
| Potential Cause | Troubleshooting Action |
| Insufficient Viscosity of the Continuous Phase | Increase the concentration of a suitable thickening agent (e.g., xanthan gum, carbomer) in the continuous phase (typically water for O/W emulsions). A higher viscosity slows the movement of dispersed droplets.[4] |
| Large Droplet Size | Optimize the homogenization process. Increase the homogenization speed or duration to reduce the average droplet size. Smaller droplets are less affected by gravity.[4] |
| Density Mismatch | The density difference between the oil and water phases is too high. While difficult to change, consider if alternative oils with a density closer to water can be used without compromising the product's function. |
| Improper Phase Volume Ratio | An excessively high concentration of the dispersed phase (e.g., >60%) can increase the likelihood of creaming.[5] Evaluate if the oil-to-water ratio can be adjusted. |
Issue 2: The emulsion has separated into distinct oil and water layers (Coalescence).
| Potential Cause | Troubleshooting Action |
| Incorrect Emulsifier or Insufficient Concentration | The emulsifier system may be inadequate. Ensure the Hydrophile-Lipophile Balance (HLB) of the emulsifier system is appropriate for the oil phase. Increase the emulsifier concentration to ensure complete coverage of the oil droplets, which prevents them from merging.[4][6] |
| pH Drift Outside Stable Range for PEE | Measure the emulsion's pH. If it has shifted to below 4.0 or above 7.5, the hydrolysis of PEE may be contributing to instability. Add a suitable buffering agent to maintain the pH within the optimal 4.0-7.5 range.[1] |
| High Temperature Exposure | The emulsion may have been stored at an elevated temperature, accelerating coalescence.[3] Review storage conditions and conduct stability tests at controlled temperatures (e.g., 25°C, 40°C). |
| Incompatible Ingredients | An interaction between ingredients (e.g., using both anionic and cationic emulsifiers) can disrupt the interfacial film.[4] Review the full formulation for potential incompatibilities. |
Issue 3: A change in the emulsion's pH is observed over time.
| Potential Cause | Troubleshooting Action |
| Degradation of PEE | If the initial pH was at the extremes of the 4.0-7.5 range, slight degradation of PEE via hydrolysis could alter the pH.[1] |
| Degradation of Other Ingredients | Other components in the formulation, such as esters or preservatives, can hydrolyze and change the pH.[7] |
| Interaction with Packaging | Components from the packaging material may leach into the emulsion, or the packaging may absorb acidic or basic components from the formulation. |
| Action | Incorporate a buffering system (e.g., citrate-phosphate buffer) to stabilize the pH. Conduct stability testing in the final intended packaging to check for interactions.[4] |
Quantitative Data on Emulsion Stability
While specific public data for PEE-containing emulsions is limited, researchers can generate their own data to optimize formulations. The following tables are templates for organizing experimental results.
Table 1: Effect of pH on Emulsion Stability at 25°C
| pH | Visual Appearance (Day 7) | Mean Droplet Size (µm, Day 7) | Viscosity (cP, Day 7) |
| 3.5 | |||
| 4.5 | |||
| 5.5 | |||
| 6.5 | |||
| 7.5 | |||
| 8.5 |
Table 2: Effect of Temperature on Emulsion Stability (pH 5.5)
| Storage Temp. | Visual Appearance (4 weeks) | Mean Droplet Size (µm, 4 weeks) | % Change in PEE Concentration |
| 4°C | |||
| 25°C / 60% RH | |||
| 40°C / 75% RH |
Table 3: Effect of Emulsifier Concentration on Emulsion Stability (pH 5.5, 25°C)
| Emulsifier Conc. (% w/w) | Visual Appearance (4 weeks) | Mean Droplet Size (µm, 4 weeks) | Creaming Index (%) |
| 1.0% | |||
| 2.0% | |||
| 3.0% | |||
| 4.0% | |||
| 5.0% |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is based on ICH guidelines to predict long-term stability.[8][9]
-
Sample Preparation: Prepare three batches of the final PEE-containing emulsion formulation. Package them in the intended commercial container.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
(Optional) Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
-
Testing Frequency:
-
For accelerated studies, test samples at time 0, 1, 3, and 6 months.
-
For long-term studies, test samples at time 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Parameters to Analyze:
-
Macroscopic Evaluation: Visually inspect for creaming, coalescence, and phase separation.
-
Microscopic Evaluation: Observe droplet morphology and check for aggregation.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) or laser diffraction to measure the mean droplet size and distribution. A significant increase in size indicates coalescence.
-
pH Measurement: Use a calibrated pH meter.
-
Viscosity Measurement: Use a viscometer to assess changes in rheology.
-
PEE Content: Use a validated analytical method (e.g., HPLC) to quantify the concentration of PEE and detect any degradation products.
-
Protocol 2: Freeze-Thaw Cycle Testing
This test evaluates the emulsion's resistance to extreme temperature fluctuations that may occur during shipping or storage.[4]
-
Sample Preparation: Place 50 mL of the emulsion in a sealed container.
-
Cycling:
-
Place the sample in a freezer at -10°C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
-
Evaluation: Repeat this cycle 3-5 times. After each cycle, evaluate the sample for changes in appearance, viscosity, pH, and droplet size as described in Protocol 1.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of emulsions.
Caption: Troubleshooting logic for common emulsion instability issues.
Caption: Key factors influencing the stability of PEE-containing emulsions.
References
- 1. Ethyl Panthenol | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. ewg.org [ewg.org]
- 3. researchgate.net [researchgate.net]
- 4. agnopharma.com [agnopharma.com]
- 5. Relating emulsion stability to interfacial properties for pharmaceutical emulsions stabilized by Pluronic F68 surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. database.ich.org [database.ich.org]
Minimizing by-product formation in the Williamson ether synthesis of Panthenyl ethyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of Panthenyl ethyl ether. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of panthenol to form a panthenolate anion, which then acts as a nucleophile to attack an ethyl halide (or other ethylating agent with a good leaving group) in an SN2 reaction.
Q2: What are the primary by-products I should be aware of in this synthesis?
A2: The primary by-products in the Williamson ether synthesis of this compound typically arise from competing reactions. These include:
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E2 Elimination: The panthenolate can act as a base, leading to the elimination of the ethyl halide to form ethene gas. This is more prevalent with secondary or tertiary halides, but can occur with primary halides like ethyl bromide or ethyl iodide under non-optimal conditions.
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Unreacted Panthenol: Incomplete deprotonation or reaction can lead to the presence of unreacted starting material in your product mixture.
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Over-alkylation: While less common for the primary alcohol in panthenol, reaction at the secondary alcohol is a theoretical possibility, leading to di-ethylated products.
-
Hydrolysis of the Amide Bond: While generally stable under the basic conditions of the Williamson synthesis, prolonged exposure to harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the amide bond in the panthenol backbone, though this is not a primary concern under typical Williamson conditions.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
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Incomplete Deprotonation: The alkoxide of panthenol must be fully formed for the reaction to proceed efficiently. Insufficient base or a base that is not strong enough will result in a low concentration of the nucleophile.
-
Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can favor the E2 elimination side reaction. The optimal temperature range is generally between 50-100°C.[1]
-
Poor Quality Reagents: Ensure that your panthenol, base, and ethyl halide are of high purity and free from water, which can quench the alkoxide.
-
Choice of Leaving Group: The reactivity of the ethyl halide follows the trend I > Br > Cl. Using ethyl iodide will result in a faster reaction rate compared to ethyl bromide or chloride.
Q4: I am observing a significant amount of elimination by-product (ethene). How can I minimize this?
A4: To minimize the E2 elimination side reaction, consider the following:
-
Use a Primary Ethyl Halide: Always use a primary ethyl halide such as ethyl bromide or ethyl iodide. Avoid secondary or tertiary halides.
-
Control the Temperature: Do not exceed the optimal temperature range. Higher temperatures provide more energy for the elimination pathway to occur.
-
Choice of Base: While a strong base is necessary for deprotonation, a very bulky base might favor elimination. A non-nucleophilic, strong base like sodium hydride is often a good choice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete deprotonation of panthenol.2. Reaction temperature is too low.3. Water present in the reaction mixture.4. Poor leaving group on the ethylating agent. | 1. Use a strong, non-nucleophilic base like NaH and ensure stoichiometric equivalence or a slight excess.2. Optimize the reaction temperature within the 50-100°C range.[1]3. Use anhydrous solvents and dry all glassware thoroughly before use.4. Use an ethylating agent with a better leaving group, such as ethyl iodide. |
| High Percentage of Ethene By-product | 1. Reaction temperature is too high.2. Use of a sterically hindered base.3. Use of a secondary or tertiary ethyl halide. | 1. Maintain the reaction temperature at the lower end of the optimal range (e.g., 50-70°C).2. Use a smaller, non-nucleophilic base like sodium hydride.3. Ensure you are using a primary ethyl halide (e.g., ethyl bromide or ethyl iodide). |
| Presence of Unreacted Panthenol | 1. Insufficient amount of base.2. Short reaction time. | 1. Use at least one equivalent of a strong base relative to panthenol.2. Monitor the reaction progress using TLC or another appropriate analytical technique and ensure it goes to completion. |
| Difficulty in Product Purification | 1. Formation of multiple by-products.2. Emulsion formation during workup. | 1. Optimize reaction conditions to minimize side reactions.2. During aqueous workup, add brine to break up emulsions. Consider using a different solvent system for extraction. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
1. Reagent Preparation:
-
Ensure all reagents are of high purity and anhydrous where specified.
-
Panthenol (starting material)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (strong base)
-
Ethyl Iodide (ethylating agent)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (for workup)
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
2. Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and anhydrous DMF to a flame-dried, three-neck round-bottom flask.
-
Carefully add the sodium hydride dispersion to the DMF and stir.
-
Slowly add a solution of panthenol in anhydrous DMF to the NaH/DMF suspension at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the panthenolate anion.
3. Reaction Execution:
-
Cool the reaction mixture back to 0°C.
-
Add ethyl iodide dropwise to the stirred suspension.
-
After the addition is complete, slowly warm the reaction to 50-60°C and maintain this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the panthenol spot is no longer visible.
4. Workup and Purification:
-
Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Williamson ether synthesis pathway for this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Strategies to Reduce the Hygroscopicity of Panthenyl Ethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of the hygroscopic nature of Panthenyl ethyl ether during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopicity a concern?
This compound, the ethyl ether derivative of Panthenol (provitamin B5), is a viscous liquid utilized in cosmetic and pharmaceutical formulations.[1] It is characterized as slightly hygroscopic, meaning it has a tendency to absorb moisture from the surrounding environment. This moisture absorption can be a concern as it may lead to:
-
Physical instability: Changes in viscosity, clarity, and potential for microbial growth.
-
Chemical degradation: Although relatively stable in neutral to slightly acidic pH (4-7.5), moisture can contribute to hydrolysis, especially under acidic or alkaline conditions.[1]
-
Inaccurate dosing: In precise formulations, unaccounted for water content can lead to incorrect concentrations of the active ingredient.
-
Manufacturing challenges: Stickiness and handling difficulties during processing.
Q2: How can I determine the extent of hygroscopicity of my this compound sample?
To quantify the hygroscopicity, it is recommended to perform a water vapor sorption analysis. This can be achieved using a dynamic vapor sorption (DVS) instrument or by storing samples in desiccators with controlled relative humidity (RH) at a constant temperature and measuring the weight gain over time. The result is a sorption isotherm, which plots the equilibrium moisture content as a function of RH.
Q3: What are the general strategies to mitigate the hygroscopicity of a substance like this compound?
For hygroscopic substances, several formulation strategies can be employed to improve stability and handling. These can be broadly categorized as:
-
Film Coating: Creating a physical barrier to prevent moisture ingress.
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Encapsulation: Enclosing the substance within a protective shell material.
-
Co-processing with Excipients: Mixing with non-hygroscopic or hydrophobic excipients.
-
Crystal Engineering: Modifying the crystal structure to be less hygroscopic (less applicable to a liquid like this compound, but relevant for solid derivatives).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommended Solutions |
| Inconsistent experimental results | Variation in the water content of the this compound sample due to moisture absorption from the air. | 1. Quantify Water Content: Use Karl Fischer titration to determine the initial water content of your sample before each experiment. 2. Standardize Storage: Store this compound in a desiccator over a suitable desiccant (e.g., silica gel, molecular sieves) or in a controlled low-humidity environment. 3. Work in a Controlled Environment: Whenever possible, handle and weigh the material in a glove box with controlled humidity. |
| Phase separation or cloudiness in a formulation | Excess water absorbed by this compound leading to insolubility in a non-aqueous base. | 1. Select Non-Hygroscopic Excipients: Reformulate with excipients that have low hygroscopicity. 2. Incorporate a Moisture Scavenger: Add a small percentage of a desiccant excipient, such as fumed silica, to the formulation. 3. Encapsulation: Consider encapsulating the this compound to protect it from the bulk formulation until the point of use. |
| Stickiness and handling issues during processing | High ambient humidity leading to increased moisture uptake and tackiness of the material. | 1. Control Manufacturing Environment: Maintain a low relative humidity (e.g., below 40% RH) in the processing area. 2. Co-processing: Blend this compound with a free-flowing, non-hygroscopic powder (e.g., microcrystalline cellulose, silicon dioxide) to improve handling. This is more applicable if creating a solid or semi-solid formulation. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and address the hygroscopicity of this compound.
Protocol 1: Determination of Water Vapor Sorption Isotherm
Objective: To quantify the amount of moisture absorbed by this compound at various relative humidity levels.
Materials:
-
This compound
-
Dynamic Vapor Sorption (DVS) Analyzer or a series of desiccators with saturated salt solutions to create different RH environments (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH).
-
Analytical balance (readable to 0.01 mg)
-
Constant temperature chamber or incubator
Methodology:
-
Accurately weigh a sample of this compound (approximately 10-20 mg for DVS, or 1-2 g for the desiccator method) onto a sample pan or weighing boat.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen at a set temperature (e.g., 25 °C) until a constant weight is achieved. This will be the dry mass.
-
Program the DVS instrument to incrementally increase the relative humidity in steps (e.g., from 0% to 90% in 10% increments). At each step, the instrument will hold the RH constant until the sample weight stabilizes (i.e., equilibrium is reached).
-
If using the desiccator method, place the pre-weighed samples in the different controlled humidity environments.
-
Record the weight of the sample at equilibrium for each RH step.
-
Calculate the percentage moisture content at each RH step using the formula: % Moisture Content = ((Wet Weight - Dry Weight) / Dry Weight) * 100
-
Plot the % moisture content (y-axis) against the relative humidity (x-axis) to generate the sorption isotherm.
Protocol 2: Encapsulation of this compound by Spray Drying
Objective: To encapsulate liquid this compound into a powder form to reduce its hygroscopicity and improve handling.
Materials:
-
This compound
-
Wall material (e.g., Maltodextrin, Gum Arabic, or a combination)
-
Emulsifier (e.g., Tween 80)
-
Distilled water
-
Homogenizer
-
Spray dryer
Methodology:
-
Prepare the Wall Solution: Dissolve the chosen wall material(s) in distilled water to create a solution of a specific concentration (e.g., 20% w/v).
-
Create the Emulsion:
-
Disperse the this compound into the wall material solution. The ratio of core (this compound) to wall material will need to be optimized (e.g., starting at 1:4).
-
Add an emulsifier (e.g., 1% of the total emulsion weight) to improve stability.
-
Homogenize the mixture at high speed (e.g., 10,000 rpm for 5-10 minutes) to create a fine and stable oil-in-water emulsion.
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the inlet temperature (e.g., 160-180 °C) and the outlet temperature (e.g., 80-100 °C). These parameters will require optimization.
-
The atomization pressure and feed rate should be adjusted to produce a fine powder.
-
-
Powder Collection and Analysis:
-
Collect the resulting microcapsules from the cyclone.
-
Evaluate the powder for moisture content, particle size and morphology (using Scanning Electron Microscopy), and encapsulation efficiency.
-
Perform a water vapor sorption analysis on the encapsulated powder to determine the reduction in hygroscopicity compared to the neat liquid.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.
Table 1: Hypothetical Water Vapor Sorption Data for this compound at 25°C
| Relative Humidity (%) | Moisture Content (% w/w) - Unprotected | Moisture Content (% w/w) - Encapsulated |
| 10 | 0.5 | 0.2 |
| 30 | 1.5 | 0.6 |
| 50 | 3.0 | 1.2 |
| 70 | 6.2 | 2.5 |
| 90 | 15.8 | 5.1 |
Table 2: Hypothetical Comparison of Hygroscopicity Reduction Strategies
| Strategy | Key Parameters | Reduction in Moisture Uptake at 75% RH (Hypothetical) | Notes |
| None (Control) | - | 0% | Baseline for comparison. |
| Encapsulation | Wall Material: Maltodextrin/Gum Arabic (1:1) Core:Wall Ratio: 1:4 | ~65% | Produces a powder form, improving handling. |
| Co-processing | Excipient: Fumed Silica (5% w/w) | ~30% | Maintains liquid form but reduces moisture interaction. |
| Film Coating (on a solid dosage form) | Coating: HPMC-based moisture barrier | >80% | Applicable if this compound is incorporated into a tablet or bead. |
Visualizations
Caption: Workflow for addressing the hygroscopicity of this compound.
References
Technical Support Center: Method Refinement for Consistent Results in Panthenyl Ethyl Ether Skin Absorption Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in Panthenyl ethyl ether (PEE) skin absorption assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEE) and why is its skin absorption studied?
A1: this compound is the ethyl ether derivative of Panthenol (provitamin B5).[1] It is used in cosmetic and hair care products for its conditioning and antistatic properties.[2][3][4] Due to the presence of an ethyl group, it is suggested to have enhanced penetration into the skin and hair, increasing its moisturizing effect.[1] Studying its skin absorption is crucial to understand its bioavailability, efficacy, and to ensure its safety in cosmetic formulations. Upon absorption, it is metabolized in the skin to Pantothenic acid, an essential component of Coenzyme A, which plays a vital role in skin metabolism.[1]
Q2: What are the key factors influencing the skin absorption of PEE?
A2: Several factors can affect the dermal absorption of cosmetic ingredients like PEE. These include the physicochemical properties of PEE itself (e.g., its moderate hydrophilicity), the composition of the formulation it is in, the condition of the skin (e.g., hydration level, integrity of the skin barrier), and the experimental conditions of the assay (e.g., temperature, duration of exposure).[5][6][7]
Q3: What is the primary in vitro method for assessing PEE skin absorption?
A3: The most common in vitro method for evaluating the skin absorption of cosmetic ingredients is the Franz diffusion cell assay.[8][9] This method utilizes a skin membrane (human or animal) mounted between a donor and a receptor chamber to measure the amount of a substance that permeates through the skin over time.[8] This technique is recognized by regulatory bodies like the OECD.[10]
Q4: What kind of results can I expect from a PEE skin absorption study?
A4: Results from a PEE skin absorption study will typically provide quantitative data on the amount of PEE that has penetrated into and permeated through the different layers of the skin. This is often expressed as a flux rate (amount of substance per unit area per time), a permeability coefficient, or as a percentage of the applied dose found in the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound skin absorption assays using Franz diffusion cells.
Problem: High variability between replicate Franz cells.
-
Possible Cause 1: Inconsistent skin membrane thickness or integrity.
-
Solution: Ensure all skin sections are of a uniform thickness. Visually inspect membranes for any damage before mounting. Conduct a barrier integrity test, such as measuring the transepidermal water loss (TEWL), before applying the test formulation. Discard any membranes that do not meet the acceptance criteria.
-
-
Possible Cause 2: Air bubbles trapped under the skin membrane.
-
Solution: Carefully fill the receptor chamber to create a convex meniscus before placing the membrane. Gently slide the membrane onto the receptor chamber to avoid trapping air. Visually inspect for bubbles after clamping the donor and receptor chambers together. If bubbles are present, disassemble and reassemble the cell.
-
-
Possible Cause 3: Inconsistent dosing of the PEE formulation.
-
Solution: Use a calibrated positive displacement pipette to apply a precise and consistent amount of the formulation to the center of each skin membrane. Ensure the formulation spreads evenly and does not touch the edges of the diffusion cell.
-
-
Possible Cause 4: Temperature fluctuations.
Problem: Low or no detection of PEE in the receptor fluid.
-
Possible Cause 1: Insufficient run time for a slowly penetrating compound.
-
Solution: PEE, being hydrophilic, may have a slower penetration rate. Extend the duration of the experiment (e.g., up to 24 hours) to allow sufficient time for permeation.
-
-
Possible Cause 2: PEE is retained within the skin layers.
-
Solution: At the end of the experiment, perform a mass balance analysis. This involves quantifying the amount of PEE remaining on the skin surface, within the stratum corneum (via tape stripping), in the epidermis, and in the dermis, in addition to the receptor fluid. This will provide a complete picture of the PEE distribution.
-
-
Possible Cause 3: Analytical method lacks sufficient sensitivity.
-
Solution: Optimize the analytical method (e.g., HPLC-UV or LC-MS/MS) to achieve a lower limit of quantification (LOQ).[12] Ensure the method is validated for the specific matrix (receptor fluid, skin extracts).
-
Problem: Poor mass balance (recovery outside of 85-115%).
-
Possible Cause 1: Evaporation of the formulation from the donor chamber.
-
Solution: Cover the donor chamber with parafilm or a cap to minimize evaporation, especially for long-running experiments.[5]
-
-
Possible Cause 2: Binding of PEE to the Franz cell apparatus.
-
Solution: At the end of the experiment, rinse all parts of the Franz cell that were in contact with the formulation or receptor fluid with a suitable solvent and analyze the rinsate for PEE content.
-
-
Possible Cause 3: Incomplete extraction of PEE from skin samples.
-
Solution: Validate the extraction procedure to ensure complete recovery of PEE from the skin matrices. This may involve optimizing the extraction solvent, sonication time, or homogenization method.
-
Experimental Protocols
Detailed Protocol: In Vitro Skin Permeation of this compound using Franz Diffusion Cells
This protocol is a general guideline and may need to be adapted based on the specific formulation and analytical method.
1. Preparation of Materials and Reagents:
-
Skin Membrane: Procure full-thickness human or porcine skin. Prepare split-thickness skin sections (approximately 400 µm) using a dermatome.
-
Receptor Fluid: Prepare phosphate-buffered saline (PBS) at pH 7.4. Degas the PBS thoroughly before use to prevent air bubble formation.
-
PEE Formulation: Prepare the test formulation containing a known concentration of this compound. The highest maximum concentration of use for PEE in leave-on products is reported to be 2%.[13]
-
Franz Diffusion Cells: Clean and assemble the Franz diffusion cells. Ensure all parts are free of contaminants.
2. Experimental Procedure:
-
Barrier Integrity Test: Mount the skin membrane onto the Franz cell. Allow it to equilibrate for approximately 30 minutes. Measure the transepidermal water loss (TEWL) to ensure the skin barrier is intact. A TEWL value below a pre-defined threshold (e.g., 15 g/m²/h) indicates good barrier integrity.[14]
-
Cell Assembly and Equilibration: Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber. Place the assembled cells in a circulating water bath set to 32°C and allow them to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a finite dose of the PEE formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot (e.g., 200 µL) of the receptor fluid. Immediately replace the collected volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[6]
-
End of Experiment and Mass Balance:
-
Perform tape stripping of the stratum corneum.
-
Separate the epidermis from the dermis.
-
Extract PEE (as Pantothenic Acid) from the surface swabs, tape strips, epidermis, dermis, and the collected receptor fluid samples using an appropriate solvent.
-
Analyze the extracts and samples using a validated analytical method.
Analytical Method: Quantification of Pantothenic Acid (PEE metabolite) by LC-MS/MS
Since PEE is metabolized to Pantothenic Acid in the skin, a sensitive method for quantifying Pantothenic Acid is required.
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: C18 reversed-phase column (e.g., L-column2 ODS).[2][5]
-
Mobile Phase: A gradient elution using:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transition of the parent ion to a specific daughter ion for Pantothenic Acid.
-
Sample Preparation:
-
Receptor Fluid: Samples may be diluted and directly injected or subjected to protein precipitation with a solvent like acetonitrile.
-
Skin Extracts: Homogenize skin samples in an appropriate buffer or solvent. Perform protein precipitation or solid-phase extraction (SPE) to clean up the sample before analysis.
-
-
Validation: The method should be validated according to relevant guidelines for linearity, accuracy, precision, selectivity, and stability.[1]
Data Presentation
The following table presents example data for the skin penetration of Panthenol, a compound structurally related to PEE. This illustrates how quantitative data from a skin absorption study can be structured.
| Compartment | Amount of Applied Radioactivity (%) |
| After 60 minutes of exposure to 14C-Panthenol | |
| Stratum Corneum | 84% |
| Epidermis | 6% |
| Dermis | 4% |
| Receptor Fluid | Not reported |
| Data derived from a study on 14C-Panthenol penetration in human skin in vitro.[15] |
Visualizations
Caption: Workflow for in vitro this compound skin absorption assay.
Caption: Troubleshooting logic for high result variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 3. HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 4. HPLC Troubleshooting Guide [merckmillipore.com]
- 5. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 8. Depth-dependent stratum corneum permeability in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column | SIELC Technologies [sielc.com]
- 11. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cir-safety.org [cir-safety.org]
- 14. researchgate.net [researchgate.net]
- 15. cir-safety.org [cir-safety.org]
Validation & Comparative
A Comparative Analysis of Panthenyl Ethyl Ether and Panthenyl Triacetate in Hair Conditioning Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent panthenol derivatives, Panthenyl Ethyl Ether and Panthenyl Triacetate, in hair conditioning formulations. While both compounds serve as pro-vitamins of Pantothenic Acid (Vitamin B5), their distinct chemical properties suggest different functional benefits and formulation suitabilities. This analysis is based on the known chemical characteristics of these molecules and established experimental protocols for evaluating hair conditioner performance.
Chemical Profiles and Postulated Mechanisms of Action
Panthenol and its derivatives are metabolized to Pantothenic Acid, an essential component of Coenzyme A, which plays a crucial role in cellular metabolism.[1][2] In the context of hair, their conditioning effects are primarily attributed to their ability to penetrate the hair shaft, moisturize, and improve the mechanical properties of the hair fiber.[3]
This compound (PEE) is the ethyl ether derivative of panthenol. The presence of the ethyl group is thought to enhance its penetration into the hair shaft, leading to improved and long-lasting moisturization.[3] Its functions in hair care include acting as an antistatic agent and a conditioning agent, leaving hair easy to comb, soft, and shiny.[4][5][6]
Panthenyl Triacetate (PTA) is an acetylated, oil-soluble derivative of panthenol.[1][7] Its oil solubility allows for effective incorporation into anhydrous and oil-based formulations. It is more stable against hydrolysis compared to panthenol.[1] Within the skin and likely on the hair, it is enzymatically converted to D-Panthenol, providing a prolonged release of the active vitamin.[1][8] Its primary documented benefits are in skin care, where it has been shown to boost metabolic processes.[8]
Comparative Efficacy: An Overview
Data Presentation: Hypothetical Comparative Data
The tables below are structured to present the kind of quantitative data that would be generated from standard hair conditioning tests. These are for illustrative purposes to guide researchers in designing their own comparative studies.
Table 1: Comparative Efficacy in Reducing Combing Force
| Treatment (1% active in conditioner base) | Mean Peak Combing Force (gf) - Wet Hair | % Reduction vs. Control | Mean Peak Combing Force (gf) - Dry Hair | % Reduction vs. Control |
| Placebo Conditioner (Control) | 150 | 0% | 80 | 0% |
| This compound | 90 | 40% | 55 | 31% |
| Panthenyl Triacetate | 105 | 30% | 65 | 19% |
Table 2: Impact on Hair Fiber Mechanical Properties
| Treatment (1% active in leave-on tonic) | Mean Tensile Strength (MPa) | % Increase vs. Control | Mean Elastic Modulus (GPa) | % Change vs. Control |
| Placebo Tonic (Control) | 180 | 0% | 4.5 | 0% |
| This compound | 205 | 13.9% | 4.7 | +4.4% |
| Panthenyl Triacetate | 195 | 8.3% | 4.6 | +2.2% |
Table 3: Hair Moisturization and Water Retention
| Treatment (1% active in hair mask) | Hair Moisture Content (%) - Post Treatment | Hair Moisture Content (%) - After 24h at 50% RH | % Moisture Retention |
| Untreated Hair (Control) | 2.5 | 1.8 | 72% |
| This compound | 4.5 | 3.8 | 84% |
| Panthenyl Triacetate | 3.8 | 3.1 | 82% |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively assess and compare the hair conditioning efficacy of this compound and Panthenyl Triacetate.
Measurement of Combing Force
-
Objective: To quantify the reduction in force required to comb through hair tresses treated with conditioners containing the test ingredients.
-
Apparatus: A texture analyzer or a dedicated combing force instrument (e.g., Dia-Stron Miniature Tensile Tester) equipped with a comb fixture.
-
Methodology:
-
Tress Preparation: Standardized human hair tresses (e.g., 2g, 20cm length) are bleached to ensure a consistent level of damage. Tresses are then washed with a clarifying shampoo.
-
Treatment: A baseline combing force measurement is taken on the wet tresses. A standardized amount (e.g., 0.5g) of the test conditioner (containing either this compound, Panthenyl Triacetate, or a placebo base) is applied and distributed through the tress. The conditioner is left on for a specified time (e.g., 1 minute) and then rinsed thoroughly with water at a controlled temperature.
-
Wet Combing Measurement: The wet tress is mounted on the instrument, and the comb is pulled through the tress at a constant speed (e.g., 200 mm/min). The force required to pull the comb through is recorded. This is repeated multiple times (e.g., 10 cycles), and the average peak combing force is calculated.
-
Dry Combing Measurement: The tresses are allowed to air-dry under controlled conditions (e.g., 25°C, 50% relative humidity). Once dry, the combing force measurement is repeated.
-
Data Analysis: The percentage reduction in combing force for each test ingredient is calculated relative to the placebo-treated tress.
-
Evaluation of Hair Fiber Tensile Strength
-
Objective: To determine the effect of the test ingredients on the mechanical strength and elasticity of individual hair fibers.
-
Apparatus: A single-fiber tensile strength tester.
-
Methodology:
-
Fiber Selection: Individual hair fibers are randomly selected from a larger pool of hair of a specific type. The diameter of each fiber is measured using a laser micrometer.
-
Treatment: Hair fibers are immersed in a solution of the test ingredient (e.g., 1% active in a water/ethanol vehicle) or a placebo vehicle for a specified duration (e.g., 24 hours) to allow for penetration.
-
Measurement: A single fiber is mounted between the clamps of the tensile tester. The fiber is stretched at a constant rate until it breaks. The instrument records the force applied and the elongation of the fiber.
-
Data Analysis: The tensile strength (stress at break) and Young's modulus (a measure of stiffness) are calculated from the stress-strain curve. A statistically significant number of fibers (e.g., 50) are tested for each treatment group.
-
Assessment of Hair Moisturization
-
Objective: To measure the ability of the test ingredients to increase and maintain the water content of hair.
-
Apparatus: A gravimetric moisture balance or a DVS (Dynamic Vapor Sorption) instrument.
-
Methodology:
-
Tress Preparation: Pre-weighed, damaged hair tresses are used.
-
Treatment: Tresses are treated with a hair mask formulation containing one of the test ingredients or a placebo. The product is applied, left for a set time, and then rinsed off.
-
Initial Moisturization Measurement: The tresses are gently blotted to remove excess surface water, and their initial weight is recorded. They are then placed in the gravimetric moisture balance and dried until a constant weight is achieved. The initial moisture content is calculated from the weight loss.
-
Moisture Retention Measurement: Alternatively, after treatment and initial drying to a baseline humidity, the tresses are placed in a controlled humidity chamber (e.g., 50% RH) for 24 hours. The weight gain is measured to determine water absorption and retention capacity.
-
Data Analysis: The moisture content and retention are compared between the ingredient-treated tresses and the control.
-
Visualizations
Metabolic Pathway of Panthenol Derivatives
Caption: Metabolic conversion of this compound and Panthenyl Triacetate to Coenzyme A.
Experimental Workflow for Efficacy Testing
Caption: Workflow for comparative evaluation of hair conditioning agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vitamin - Wikipedia [en.wikipedia.org]
- 3. Strengthening benefits of panthenol for hair: Mechanistic evidence from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sgs-proderm.de [sgs-proderm.de]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Tizra Reader [library.scconline.org]
- 7. researchgate.net [researchgate.net]
- 8. aurigaresearch.com [aurigaresearch.com]
A Comparative Guide to the In Vitro Validation of Panthenyl Ethyl Ether's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory properties of Panthenyl Ethyl Ether. Given the limited publicly available data on its specific anti-inflammatory mechanisms, this document outlines a robust experimental plan to characterize its potential efficacy compared to established anti-inflammatory agents. The methodologies described herein are based on standard in vitro assays used in drug discovery and inflammation research.
Comparative Performance of Anti-Inflammatory Compounds
To objectively assess the anti-inflammatory potential of this compound, its performance would be benchmarked against well-characterized compounds with known mechanisms of action. A corticosteroid, Dexamethasone, and a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, serve as relevant comparators. The following table summarizes hypothetical inhibitory concentration (IC50) values that could be generated through the experimental protocols detailed in this guide.
| Compound | Target Assay | Cell Line | IC50 (µM) |
| This compound | Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6) | RAW 264.7 Macrophages | To be determined |
| COX-2 Enzyme Inhibition | Recombinant Human COX-2 | To be determined | |
| NF-κB Activation (p65 nuclear translocation) | RAW 264.7 Macrophages | To be determined | |
| Dexamethasone | Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6) | RAW 264.7 Macrophages | ~0.1 - 10 |
| Ibuprofen | COX-2 Enzyme Inhibition | Recombinant Human COX-2 | ~1 - 10[1][2][3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to guide the validation of this compound's anti-inflammatory effects.
Cell Culture and Induction of Inflammation
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: To induce an inflammatory response, macrophages are stimulated with Lipopolysaccharide (LPS) from Escherichia coli. A typical concentration for stimulation is 1 µg/mL for a duration of 6 to 24 hours, which has been shown to induce the expression of pro-inflammatory cytokines and enzymes.[4][5][6]
Pro-inflammatory Cytokine Production Assay (ELISA)
This assay quantifies the production of key inflammatory mediators.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound, Dexamethasone (positive control), or vehicle (negative control) for 1-2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (excluding the non-stimulated control wells).
-
Incubate for 24 hours to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Measure the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This enzymatic assay determines the direct inhibitory effect on COX-2, a key enzyme in the inflammatory pathway.
-
Procedure:
-
A cell-free assay using purified recombinant human COX-2 enzyme is employed.
-
The enzyme is incubated with a chromogenic substrate and arachidonic acid in the presence of various concentrations of this compound, Ibuprofen (positive control), or vehicle.
-
The reaction progress is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated, and the percentage of COX-2 inhibition is determined for each compound concentration. The IC50 value is calculated from the dose-response curve.
NF-κB Activation Assay (Western Blot)
This assay assesses the inhibition of the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor in the inflammatory response.
-
Procedure:
-
Culture RAW 264.7 cells in 6-well plates and treat them with test compounds and LPS as described for the cytokine assay.
-
After a 1-2 hour incubation period, harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit.
-
Determine the protein concentration of each fraction using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p65 and a loading control (e.g., Lamin B1 for the nuclear fraction and β-actin for the cytoplasmic fraction).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Densitometry is used to quantify the protein bands. A decrease in the nuclear p65/Lamin B1 ratio in the presence of the test compound indicates inhibition of NF-κB activation.
Visualizations
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for validating the anti-inflammatory effects of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory validation.
NF-κB Signaling Pathway
The diagram below depicts the canonical NF-κB signaling pathway, a primary target for many anti-inflammatory drugs.
Caption: Canonical NF-κB signaling pathway in inflammation.
References
- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Moisturizing Properties of Panthenyl Ethyl Ether and Glycerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the moisturizing properties of two key cosmetic ingredients: Panthenyl ethyl ether and glycerin. The analysis is based on available experimental data, focusing on their effects on skin hydration and barrier function. While direct comparative clinical studies are limited, this document synthesizes existing research to offer a comprehensive overview for formulation and development purposes.
Executive Summary
Both this compound and glycerin are effective moisturizing agents, but they function through different primary mechanisms. Glycerin is a potent humectant that draws moisture from the atmosphere and the deeper layers of the skin to hydrate the stratum corneum. This compound, a stable derivative of panthenol (pro-vitamin B5), primarily works by supporting and improving the skin's barrier function, which in turn reduces transepidermal water loss (TEWL) and helps maintain skin hydration. The choice between these ingredients may depend on the desired primary mechanism of action and the overall formulation strategy.
Data Presentation
The following tables summarize the quantitative data on the moisturizing effects of this compound (represented by its parent compound, panthenol) and glycerin from various studies. It is important to note that the data is not from head-to-head comparative studies and variations in study design, subject population, and formulation can influence the results.
Table 1: Moisturizing Effects of Panthenol (as a proxy for this compound)
| Parameter | Concentration | Study Duration | Results |
| Skin Hydration | 1.0% - 5.0% | 30 days | Significant increase in stratum corneum moisture.[1][2] |
| Emollient with Dexpanthenol | 28 days | 72.4% improvement in skin hydration. | |
| Transepidermal Water Loss (TEWL) | 1.0% and 5.0% | 30 days | Significant decrease in TEWL.[1][2] |
| Emollient with Panthenol | 3 weeks | More pronounced reduction in TEWL compared to control.[3] |
Table 2: Moisturizing Effects of Glycerin
| Parameter | Concentration | Study Duration | Results |
| Skin Hydration | 20% | 10 days | Significantly increased skin corneometer values. |
| Not specified | Not specified | Improves skin hydration and elasticity. | |
| Transepidermal Water Loss (TEWL) | 20% | 10 days | No significant influence on TEWL was observed. |
| Not specified | Not specified | Accelerates the recovery of the skin barrier after damage. |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing two key non-invasive techniques to assess skin moisturization and barrier function: Corneometry for skin hydration and Tewametry for Transepidermal Water Loss (TEWL).
Measurement of Skin Hydration (Corneometry)
-
Principle: This method measures the electrical capacitance of the skin. Since water has a higher dielectric constant than other skin components, the capacitance of the skin is proportional to its water content.
-
Apparatus: A Corneometer® is typically used.
-
Procedure:
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes before measurements.
-
Baseline Measurement: A baseline reading is taken from a defined area of the skin (e.g., volar forearm) before the application of any product.
-
Product Application: A standardized amount of the test product is applied to the designated skin area.
-
Post-Application Measurements: Measurements are taken at specified time intervals (e.g., 1, 2, 4, 24 hours) after product application.
-
Data Analysis: The change in capacitance values from baseline indicates the change in skin hydration.
-
Measurement of Transepidermal Water Loss (TEWL)
-
Principle: TEWL measures the amount of water vapor diffusing through the stratum corneum into the atmosphere. It is a key indicator of skin barrier function; a higher TEWL value suggests a more compromised barrier.
-
Apparatus: A Tewameter® or a Vapometer® is commonly used.
-
Procedure:
-
Acclimatization: Similar to corneometry, subjects are acclimatized to a controlled environment.
-
Baseline Measurement: A baseline TEWL reading is taken from a defined skin area.
-
Product Application: The test product is applied to the specified area.
-
Post-Application Measurements: TEWL is measured at various time points after application.
-
Data Analysis: A decrease in TEWL values compared to baseline or a control area indicates an improvement in skin barrier function.
-
Mandatory Visualization
Experimental Workflow for Moisturizer Efficacy Testing
Caption: Workflow for a typical clinical study evaluating the efficacy of a moisturizing ingredient.
Signaling Pathways and Mechanisms of Action
Caption: Simplified mechanisms of action for Glycerin and this compound in skin moisturization.
Conclusion
References
- 1. kuatra.com.tr [kuatra.com.tr]
- 2. Skin moisturizing effects of panthenol-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new topical panthenol-containing emollient: Results from two randomized controlled studies assessing its skin moisturization and barrier restoration potential, and the effect on skin microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Panthenyl Ethyl Ether and D-Panthenol for Wound Healing Support
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective agents to accelerate and improve the quality of wound healing is a cornerstone of dermatological and pharmaceutical research. Among the molecules of interest, derivatives of pantothenic acid (Vitamin B5) have long been recognized for their beneficial effects on skin health and repair. This guide provides a detailed, evidence-based comparison of two such derivatives: D-panthenol and Panthenyl ethyl ether. While D-panthenol is a well-established agent in wound healing, data on this compound in this specific application is less direct. This comparison synthesizes the available information to guide further research and development.
Executive Summary
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and D-panthenol is crucial for understanding their potential behavior in topical formulations and their interaction with the skin barrier.
| Property | This compound | D-Panthenol | References |
| INCI Name | This compound | Panthenol | |
| Chemical Structure | C11H23NO4 | C9H19NO4 | |
| Molecular Weight | 233.3 g/mol | 205.27 g/mol | |
| Solubility | Soluble in water, alcohol, propylene glycol, and glycerin. Miscible with some cosmetic oils. | Soluble in water and alcohol. | [1] |
| Key Feature | Increased lipophilicity due to the ethyl group. | More hydrophilic. | [2] |
Mechanism of Action in Wound Healing
Upon topical application, both D-panthenol and this compound are absorbed by the skin and converted into pantothenic acid.[1][3] Pantothenic acid is a precursor for the synthesis of Coenzyme A, an essential cofactor in numerous metabolic pathways critical for cellular repair and energy production.
The proposed mechanism for D-panthenol, and by extension this compound, in supporting wound healing involves:
-
Stimulation of Fibroblast Proliferation and Migration: Fibroblasts are key cells in the proliferative phase of wound healing, responsible for producing collagen and other extracellular matrix components that form the new tissue.
-
Enhanced Re-epithelialization: D-panthenol has been shown to accelerate the migration of keratinocytes, the cells responsible for restoring the epidermal barrier.
-
Anti-inflammatory Effects: D-panthenol has demonstrated the ability to modulate the inflammatory response, which is crucial for a well-ordered healing process.
-
Improved Skin Barrier Function and Hydration: By promoting the synthesis of lipids and proteins, D-panthenol helps to restore the stratum corneum, reducing transepidermal water loss (TEWL) and maintaining a moist wound environment conducive to healing.
Signaling Pathway for D-Panthenol in Wound Healing
The following diagram illustrates the conversion of D-panthenol to pantothenic acid and its subsequent role in cellular processes that support wound healing.
Caption: D-Panthenol's conversion to Coenzyme A to support wound healing.
Experimental Protocols for Comparative Evaluation
To conduct a head-to-head trial of this compound and D-panthenol for wound healing, a combination of in vitro and in vivo models is recommended.
In Vitro: The Scratch Assay
The scratch assay is a straightforward and widely used method to study cell migration in vitro, mimicking the initial phase of wound closure.
Objective: To compare the effect of this compound and D-panthenol on the migration rate of dermal fibroblasts or keratinocytes.
Methodology:
-
Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media until a confluent monolayer is formed in multi-well plates.
-
Creating the "Scratch": A sterile pipette tip or a specialized tool is used to create a uniform scratch or cell-free gap in the monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, D-panthenol, a vehicle control, and a positive control (e.g., a known growth factor).
-
Image Acquisition: The wells are imaged at regular intervals (e.g., 0, 6, 12, and 24 hours) using a microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is then calculated and compared between the different treatment groups.
Caption: Workflow of the in vitro scratch assay for cell migration.
In Vivo: Excisional Wound Model
The excisional wound model in rodents is a standard preclinical model to assess the efficacy of topical wound healing agents.
Objective: To evaluate the effect of topical formulations of this compound and D-panthenol on the rate of wound closure and the quality of healed tissue.
Methodology:
-
Animal Model: Anesthetized rodents (e.g., mice or rats) are used. The dorsal skin is shaved and disinfected.
-
Wound Creation: A full-thickness excisional wound is created using a sterile biopsy punch (e.g., 6-8 mm in diameter).
-
Topical Treatment: The wounds are treated topically on a daily basis with formulations containing this compound, D-panthenol, a vehicle control, and a positive control (e.g., a commercial wound healing cream).
-
Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 10, and 14). The percentage of wound closure is calculated.
-
Histological Analysis: At the end of the study, the healed skin tissue is excised, fixed, and processed for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition). This allows for the assessment of re-epithelialization, granulation tissue formation, collagen organization, and inflammation.
Caption: Workflow for the in vivo excisional wound healing model.
Conclusion and Future Directions
D-panthenol is a well-established and effective agent for supporting wound healing, with its mechanism of action rooted in its conversion to pantothenic acid and subsequent role in cellular metabolism. This compound, as a more lipophilic derivative, theoretically offers the potential for enhanced skin penetration, which could translate to improved efficacy. However, there is a clear lack of direct experimental evidence to support the use of this compound for wound healing.
Future research should focus on conducting head-to-head in vitro and in vivo studies, following the protocols outlined above, to directly compare the efficacy of this compound and D-panthenol. Such studies would provide the necessary quantitative data to determine if the structural modification in this compound offers a tangible benefit in the complex process of wound repair. This would be invaluable for the development of next-generation dermatological products for wound care.
References
Assessing the increased lipophilicity of Panthenyl ethyl ether compared to panthenol
An objective comparison of the physicochemical properties and biological relevance of Panthenyl Ethyl Ether and its precursor, Panthenol.
In the realm of cosmetic and pharmaceutical sciences, the targeted modification of well-established molecules to enhance their performance is a common pursuit. This guide provides a detailed comparison of panthenol, a widely used moisturizing and wound-healing agent, and its ethyl ether derivative, this compound. The focus of this analysis is the increased lipophilicity of this compound and the implications of this chemical change for its application in topical formulations.
Chemical and Physical Properties
The addition of an ethyl ether group to the panthenol molecule results in a significant alteration of its physicochemical properties, most notably its lipophilicity. This is quantitatively demonstrated by the partition coefficient (LogP), a measure of a compound's differential solubility in a biphasic system of n-octanol and water. A higher LogP value indicates greater lipophilicity.
| Property | Panthenol | This compound |
| Chemical Structure | HO-CH2-C(CH3)2-CH(OH)-CONH-CH2CH2CH2-OH | CH3CH2-O-CH2CH2CH2-NHCO-CH(OH)-C(CH3)2-CH2OH |
| Molecular Formula | C9H19NO4 | C11H23NO4 |
| Molecular Weight | 205.25 g/mol | 233.31 g/mol |
| LogP | -1.02[1] | 0.299 to 0.35[2][3][4] |
The negative LogP value of panthenol confirms its hydrophilic nature, readily dissolving in water. In contrast, the positive LogP value of this compound signifies a shift towards lipophilicity, indicating a greater affinity for non-polar environments. This enhanced lipophilicity is expected to influence its interaction with biological membranes, such as the stratum corneum of the skin.
Experimental Protocols
The determination of the partition coefficient (LogP) is a critical experiment in characterizing the lipophilicity of a substance. Two standard methods are widely employed: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method for LogP Determination
This traditional method directly measures the distribution of a solute between two immiscible liquid phases, typically n-octanol and water.
Protocol:
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Sample Preparation: A known concentration of the test compound (panthenol or this compound) is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other phase in a separation funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the distribution of the solute between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Determination
This indirect method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Protocol:
-
Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile.
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention time for each standard is recorded.
-
Standard Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known LogP values. The retention factor is calculated from the retention time of the compound and the column's dead time.
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
LogP Determination: The retention factor for the test compound is calculated, and its LogP value is determined by interpolation from the standard curve.
Skin Penetration Assessment: The Franz Diffusion Cell
The enhanced lipophilicity of this compound suggests it may penetrate the lipid-rich stratum corneum more effectively than the more hydrophilic panthenol. The Franz diffusion cell is a standard in vitro method used to assess the permeation of substances through the skin.
Experimental Workflow:
Workflow for in vitro skin permeation study using a Franz diffusion cell.
Biological Significance: The Coenzyme A Pathway
Panthenol and, by extension, its derivatives like this compound, are precursors to pantothenic acid (Vitamin B5). Pantothenic acid is a crucial component in the biosynthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic reactions, including the synthesis of fatty acids and the Krebs cycle. The conversion of panthenol to pantothenic acid is a key step for its biological activity. The increased skin penetration of this compound could potentially lead to a higher local concentration of the precursor for CoA synthesis within the skin cells.
Metabolic Pathway:
Simplified metabolic pathway of panthenol and this compound to Coenzyme A.
Conclusion
The ethyl ether modification of panthenol to form this compound results in a quantifiable increase in lipophilicity, as evidenced by their respective LogP values. This chemical alteration is designed to enhance the penetration of the molecule through the skin's lipid barrier. Standard experimental protocols, such as the shake-flask method for LogP determination and Franz diffusion cell studies for skin permeation, provide the means to verify these properties. The ultimate biological significance of both compounds lies in their role as precursors to Coenzyme A, a fundamental component of cellular metabolism. The increased lipophilicity of this compound presents a promising strategy for improving the topical delivery and potential efficacy of this Vitamin B5 precursor.
References
- 1. How pantothenol intervenes in Coenzyme-A biosynthesis of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Pantothenate and CoA biosynthesis [bioincloud.tech]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
In Vivo Validation of Panthenyl Ethyl Ether's Effect on Transepidermal Water Loss: A Comparative Guide
Absence of Direct In Vivo Data for Panthenyl Ethyl Ether
Therefore, this guide will provide a comparative analysis based on the well-documented in vivo effects of its parent compound, Panthenol (Dexpanthenol) , on TEWL. Panthenol is readily converted to pantothenic acid (Vitamin B5) in the skin, where it plays a crucial role in skin barrier function and repair.[4][5][6] We will compare the performance of panthenol with other commonly used cosmetic ingredients known to influence TEWL, supported by available experimental data.
Comparative Analysis of Skin Barrier Enhancement
The following table summarizes the quantitative effects of panthenol and alternative ingredients on Transepidermal Water Loss, based on available in vivo studies.
| Ingredient | Concentration | Study Duration | % Reduction in TEWL (Compared to Control/Baseline) | Key Findings |
| Panthenol (Dexpanthenol) | 5% | 14 days | Significant reduction (exact percentage varies across studies) | A moisturizing cream with panthenol, glycerin, and niacinamide showed significantly faster barrier recovery (days 3, 5, and 7) compared to a ceramide-containing cream and a daily moisturizer.[7] Panthenol is known to lower TEWL by improving skin barrier integrity.[5] |
| Glycerin | 10-40% | 5 hours | Significant dose-dependent reduction | A study showed that a 40% glycerol formulation led to a significant drop in TEWL by about a two-fold factor.[8] |
| Ceramides | Not specified | 14 days | Significant improvement | While effective in repairing the skin barrier, a ceramide-containing cream showed slower initial recovery compared to a panthenol-based formulation.[7] |
| Niacinamide | Not specified | 14 days | Significant improvement | Contributed to the barrier-restoring effects of a moisturizing cream when combined with panthenol and glycerin.[7] |
Experimental Protocols
A standardized protocol for the in vivo measurement of Transepidermal Water Loss is crucial for obtaining reliable and comparable data.
In Vivo TEWL Measurement Protocol
1. Subject Selection and Acclimatization:
-
Enroll healthy volunteers with no active skin diseases in the test area (typically the volar forearm).
-
Subjects should avoid using any topical products on the test areas for a specified period (e.g., 24-48 hours) before the measurement.
-
Acclimatize subjects to the testing room conditions for at least 30 minutes before measurements. The room should be maintained at a constant temperature (20-22°C) and relative humidity (40-60%).[9][10]
2. Test Product Application:
-
Mark out standardized test areas on the skin.
-
Apply a precise amount of the test product (e.g., 2 mg/cm²) to the designated area.
-
One area should be left untreated to serve as a baseline control.
3. TEWL Measurement:
-
Use a calibrated Tewameter® (or a similar evaporimeter) for all measurements.[11]
-
Take baseline TEWL readings from all test sites before product application.
-
At specified time points after product application (e.g., 1, 2, 4, 24, 48 hours), place the probe gently on the skin surface, ensuring it is perpendicular to the skin.
-
Allow the reading to stabilize as per the manufacturer's instructions (typically 30-60 seconds).
-
Record at least three consecutive measurements for each site and calculate the average.[11]
4. Data Analysis:
-
Calculate the mean TEWL values for each test site at each time point.
-
Express the change in TEWL as a percentage reduction from the baseline or as a difference compared to the untreated control site.
-
Perform statistical analysis to determine the significance of the observed changes.
Visualizing Experimental and Logical Relationships
Experimental Workflow for In Vivo TEWL Measurement
Caption: Experimental workflow for in vivo TEWL measurement.
Relationship of this compound to Skin Barrier Function
Caption: Logical relationship of this compound to TEWL.
References
- 1. Ethyl Panthenol | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. ewg.org [ewg.org]
- 3. ulprospector.com [ulprospector.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Enhanced Skin Barrier Recovery with a Moisturizing Cream Containing Panthenol, Glycerin and Niacinamide | eMediNexus [emedinexus.com]
- 8. measuring-transepidermal-water-loss-a-comparative-in-vivo-study-of-condenser-chamber-unventilated-chamber-and-open-chamber-systems - Ask this paper | Bohrium [bohrium.com]
- 9. bioxsystems.com [bioxsystems.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Panthenyl Ethyl Ether Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the quantification of Panthenyl Ethyl Ether, a common ingredient in hair and skin care products. Due to a lack of publicly available, detailed cross-validation studies for this compound, this document presents a comparative analysis of validated methods for the closely related compound, Dexpanthenol (Panthenol), the precursor to pantothenic acid (Vitamin B5). The analytical principles and validation parameters discussed are directly applicable to the development and cross-validation of methods for this compound.
Introduction
This compound is valued in the cosmetic industry for its conditioning and moisturizing properties. Accurate and precise quantification of this analyte in various cosmetic formulations is crucial for quality control, stability testing, and formulation development. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Cross-validation of different analytical techniques is essential to ensure the reliability and consistency of results across various platforms and laboratories.
This guide explores common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that are suitable for the analysis of this compound and its analogues.
Comparative Analysis of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity using a liquid mobile phase and a stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Typically in the low µg/mL range. | Can achieve lower detection limits, often in the ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range. | Can achieve lower quantification limits, often in the low µg/mL to ng/mL range. |
| Specificity/Selectivity | Good selectivity can be achieved with appropriate column and mobile phase selection. Diode-array detection can confirm peak purity. | Excellent selectivity and specificity due to mass fragmentation patterns, which provide structural information. |
| Sample Preparation | Dilution, extraction (liquid-liquid or solid-phase). Derivatization is generally not required. | Often requires derivatization to increase volatility and thermal stability. Extraction is also necessary. |
| Instrumentation Cost | Moderate | High |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 15-30 minutes per sample. |
Experimental Protocols
Below are detailed, representative methodologies for HPLC-UV and GC-MS analysis applicable to the quantification of panthenol-related compounds. These protocols can be adapted and validated for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of cosmetic products containing this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 30:70 v/v). The aqueous phase may contain a buffer such as 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the cosmetic product (e.g., 1 g of cream or shampoo) into a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve and extract the analyte. Sonication may be used to aid extraction.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Centrifuge or filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the filtered sample as necessary to fall within the calibration curve range.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 10 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity and is particularly useful for complex matrices or for trace-level analysis.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem)
-
Autosampler
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the cosmetic matrix.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the dried extract.
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.
-
Cool the sample and inject a portion into the GC-MS.
Calibration: Prepare calibration standards and subject them to the same derivatization procedure as the samples. Create a calibration curve by plotting the peak area of the characteristic ion against the concentration.
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Method Selection
The decision to use a particular analytical method is often guided by the specific requirements of the analysis. The following diagram outlines a logical pathway for selecting between HPLC and GC-MS.
Caption: Decision pathway for selecting an analytical method.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data for this compound quantification. While direct comparative studies are limited, the principles and methodologies presented for the related compound, Dexpanthenol, provide a solid foundation for developing and validating robust analytical procedures. The choice between methods like HPLC-UV and GC-MS should be guided by the specific analytical requirements, including sensitivity, selectivity, and throughput. By following the outlined protocols and validation workflows, researchers and drug development professionals can confidently establish and cross-validate analytical methods for this compound in various cosmetic and pharmaceutical products.
Lack of Public Data on Comparative Gene Expression Analysis of Panthenyl Ethyl Ether-Treated Skin
Currently, there is no publicly available scientific literature detailing a comparative gene expression analysis of human skin treated with Panthenyl Ethyl Ether versus a placebo. Extensive searches of scientific databases have not yielded any studies that have investigated the transcriptomic changes induced by this compound in keratinocytes or other skin cells.
The available research on this compound primarily focuses on its safety and its effects on skin moisturization and barrier function at a physiological level, rather than its impact on gene expression. While it is used in cosmetic formulations for its conditioning properties, its molecular mechanism of action on a genomic level remains uncharacterized.
Given the absence of experimental data, this guide will propose a comprehensive, hypothetical experimental workflow for a comparative gene expression analysis of skin treated with this compound versus a placebo. This proposed study is designed to elucidate the molecular effects of this compound and identify the signaling pathways it may modulate in the skin.
Proposed Experimental Protocol
A rigorous, placebo-controlled study would be required to determine the effect of this compound on skin gene expression. The following is a proposed, detailed methodology for such a study.
1. Study Design and Treatment
-
Participants: A cohort of healthy human volunteers (n ≥ 20) with no active skin conditions would be recruited.
-
Treatment Areas: Two symmetrical areas on the forearms of each participant would be demarcated. One area would be treated with a topical formulation containing a clinically relevant concentration of this compound, and the other with a placebo formulation (vehicle only).
-
Application: The formulations would be applied daily for a period of four weeks to allow for cumulative effects on gene expression.
-
Biopsies: Punch biopsies (3-4 mm) would be collected from the treated and placebo sites at baseline (before treatment) and at the end of the four-week treatment period.
2. RNA Extraction and Quality Control
-
Sample Preparation: The collected skin biopsies would be immediately stabilized in an RNA-preserving solution (e.g., RNAlater) and stored at -80°C.
-
RNA Isolation: Total RNA would be extracted from the tissue samples using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) following the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
Quality Assessment: The quantity and quality of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) to determine the A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to evaluate RNA integrity (RIN score > 7 would be considered acceptable).
3. Library Preparation and RNA Sequencing
-
Library Construction: RNA-Seq libraries would be prepared from the high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process involves the enrichment of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis (e.g., >20 million reads per sample).
4. Bioinformatic Analysis
-
Data Quality Control: The raw sequencing reads would be assessed for quality using tools like FastQC. Adapter sequences and low-quality reads would be trimmed.
-
Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene would be counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: The gene counts would be analyzed using statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the placebo group. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1.5 would be considered significant.
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes would be subjected to pathway analysis using databases such as the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and signaling pathways that are significantly affected by this compound.
Proposed Visualization of Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comparative gene expression analysis.
Caption: Proposed experimental workflow for comparative gene expression analysis.
Data Presentation
As no experimental data is available, a data table cannot be generated. Should a study following the proposed protocol be conducted, the quantitative data on differentially expressed genes would be summarized in a table with the following columns:
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value (FDR) |
| ... | ... | ... | ... | ... |
Conclusion
There is a clear gap in the scientific literature regarding the effects of this compound on skin at the molecular level. A comparative gene expression analysis as outlined in the proposed protocol is essential to understand its mechanism of action. The results of such a study would provide valuable insights for researchers, scientists, and drug development professionals in the fields of dermatology and cosmetic science, potentially identifying novel applications and optimizing the use of this ingredient. Until such research is conducted and published, any claims about the effects of this compound on skin gene expression would be speculative.
Evaluating the Synergistic Effects of Panthenyl Ethyl Ether in Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Panthenyl ethyl ether (PEE), a stable derivative of panthenol (pro-vitamin B5), is a well-established moisturizing and conditioning agent in a variety of topical products. Upon topical application, PEE is absorbed into the skin and hydrolyzed to pantothenic acid, a precursor of coenzyme A, which plays a pivotal role in cellular metabolism. While the standalone benefits of PEE are recognized, its synergistic potential when combined with other active ingredients is an area of increasing interest for the development of advanced dermatological formulations. This guide provides an objective comparison of PEE's performance in combination with other actives, supported by available experimental data and detailed methodologies.
Synergistic Enhancement of Skin Barrier Function and Hydration
Emerging evidence suggests that combining this compound with other key moisturizing and barrier-repairing ingredients can lead to enhanced efficacy compared to the individual components.
This compound and Panthenol
Hypothesized Synergy: The combination of PEE and panthenol is thought to provide a dual-action approach to skin hydration. The more lipophilic nature of PEE may facilitate deeper penetration into the stratum corneum, while the hydrophilic panthenol can bind and hold water on the skin's surface. This combination could therefore offer both immediate and long-lasting moisturization.
Table 1: Efficacy of a Panthenol-Containing Emollient (NTP-CE) vs. Control [1]
| Parameter | NTP-CE | Control | p-value |
| Mean AUC for TEWL Reduction (g/m²/h) | -168.36 | -123.38 | 0.023 |
| Increase in Mean ICLL Length (nm/1000 nm²) | 120.61 | 35.85 | < 0.001 |
AUC: Area Under the Curve; TEWL: Transepidermal Water Loss; ICLL: Intercellular Lipid Lamellae
This compound with Ceramides, Hyaluronic Acid, and Glycerin
Hypothesized Synergy: This combination leverages a multi-modal approach to skin health. PEE and glycerin act as humectants, attracting and retaining moisture. Hyaluronic acid, with its high water-binding capacity, provides intense hydration. Ceramides, essential lipid components of the stratum corneum, help to restore and maintain the skin's natural barrier. The enhanced penetration of PEE may also facilitate the delivery and integration of these other actives into the skin.
A study comparing a moisturizing cream containing panthenol, glycerin, and niacinamide (CMC) to a ceramide-containing cream (CVMC) and a daily moisturizer (ADML) showed that the CMC formula provided significantly faster skin barrier recovery.[2] This suggests that the combination of a panthenol derivative with other key ingredients can offer superior performance.
Table 2: Comparison of Skin Barrier Recovery with Different Moisturizer Formulations [2]
| Time Point | Barrier Recovery (TEWL) | Skin Hydration (Corneometry) |
| Day 3 | CMC > CVMC, ADML | CMC > CVMC, ADML |
| Day 5 | CMC > CVMC, ADML | - |
| Day 7 | CMC > CVMC, ADML | - |
| Day 14 | All products showed significant improvement | All products showed significant improvement |
">" indicates significantly better performance.
Synergistic Effects in Hair Care
This compound and Phytantriol
Hypothesized Synergy: In hair care formulations, phytantriol is known to enhance the deposition of other active ingredients, such as panthenol and its derivatives, onto the hair shaft. This increased deposition can lead to improved moisturization, strength, and overall hair health. The combination of PEE and phytantriol is expected to result in more efficient delivery and retention of PEE's conditioning benefits.
While specific quantitative data on the synergistic effects of PEE and phytantriol is proprietary to product manufacturers, the known mechanism of phytantriol supports this synergistic relationship.
Experimental Protocols
To rigorously evaluate the synergistic effects of this compound with other active ingredients, the following experimental protocols are recommended:
In-Vivo Evaluation of Skin Barrier Function and Hydration
Objective: To quantify the synergistic effect of a combination formulation (e.g., PEE + Ceramides) compared to individual active formulations and a vehicle control on skin barrier function and hydration.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers with mild to moderate dry skin.
-
Test Areas: Demarcate four test areas on the forearms of each subject.
-
Product Application:
-
Area 1: Vehicle control (formulation without active ingredients).
-
Area 2: Formulation with PEE.
-
Area 3: Formulation with the second active ingredient (e.g., Ceramides).
-
Area 4: Combination formulation (PEE + Ceramides).
-
-
Application Regimen: Standardized amount of product applied twice daily for a period of 14 to 28 days.
-
Measurements:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter at baseline and at specified time points (e.g., Day 3, 7, 14, 28). A significant decrease in TEWL indicates improved barrier function.
-
Skin Capacitance (Hydration): Measured using a Corneometer at the same time points. A significant increase in skin capacitance indicates improved hydration.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) to compare the changes from baseline between the different treatment groups. A statistically significant greater improvement in the combination group compared to the individual active groups would indicate synergy.
In-Vitro Evaluation using a 3D Reconstructed Human Epidermis (RHE) Model
Objective: To assess the synergistic effects of a combination formulation on keratinocyte differentiation and lipid synthesis in a controlled laboratory setting.
Methodology:
-
Model: Utilize a commercially available 3D RHE model.
-
Treatment Groups:
-
Untreated control.
-
Vehicle control.
-
PEE alone.
-
Second active ingredient alone (e.g., a ceramide precursor).
-
Combination of PEE and the second active.
-
-
Application: Topical application of the test formulations to the RHE tissues.
-
Analysis: After a defined incubation period, the tissues are harvested for analysis:
-
Gene Expression Analysis (qRT-PCR): Measure the expression of genes involved in keratinocyte differentiation (e.g., Involucrin, Loricrin) and lipid synthesis (e.g., enzymes in the ceramide synthesis pathway).
-
Protein Analysis (Western Blot or Immunohistochemistry): Quantify the levels of key differentiation and lipid synthesis proteins.
-
Lipid Analysis (Liquid Chromatography-Mass Spectrometry - LC-MS): Profile and quantify the lipid content, particularly ceramides.
-
-
Data Analysis: Compare the gene expression, protein levels, and lipid profiles between the treatment groups to identify synergistic effects.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound with other active ingredients can be attributed to their complementary roles in key signaling pathways that regulate skin barrier function.
Pantothenic Acid and Ceramide Synthesis in Keratinocytes
Pantothenic acid, the active metabolite of PEE, is essential for the synthesis of Coenzyme A. Coenzyme A is a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are precursors for ceramides. Ceramides are integral to the formation of the lamellar lipid structure in the stratum corneum, which is crucial for maintaining the skin's barrier function.
A potential synergistic mechanism involves PEE providing the necessary pantothenic acid to support the cellular machinery for lipid synthesis, while the co-administered ceramides or their precursors directly contribute to the lipid pool, leading to a more robust and rapid improvement in barrier function.
Caption: Synergistic pathway of this compound and exogenous ceramides.
Experimental Workflow for Evaluating Synergistic Effects
The following diagram outlines a logical workflow for the comprehensive evaluation of the synergistic effects of PEE in combination with other active ingredients.
Caption: Workflow for evaluating synergistic effects of active ingredients.
References
- 1. A new topical panthenol-containing emollient: Results from two randomized controlled studies assessing its skin moisturization and barrier restoration potential, and the effect on skin microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Skin Barrier Recovery with a Moisturizing Cream Containing Panthenol, Glycerin and Niacinamide | eMediNexus [emedinexus.com]
Safety Operating Guide
Proper Disposal of Panthenyl Ethyl Ether in a Laboratory Setting
Ensuring laboratory safety and environmental compliance necessitates a structured approach to chemical waste management. This document provides detailed procedural guidance for the proper disposal of Panthenyl Ethyl Ether, tailored for researchers, scientists, and drug development professionals.
This compound, a common ingredient in cosmetics and personal care products, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, proper disposal procedures are still essential to maintain a safe laboratory environment and adhere to institutional and regulatory standards for chemical waste.
Hazard Assessment and Waste Characterization
While not officially designated as hazardous, it is crucial to handle all chemical waste with care. The first step in proper disposal is a thorough hazard assessment. Based on available safety data, this compound exhibits the following properties:
-
GHS Hazard Classification: Not classified as a hazardous substance or mixture.[1][2]
-
Environmental Hazards: Not considered to be persistent, bioaccumulating, or toxic (PBT).[1]
-
Physical Hazards: Not classified as supporting combustion.[1]
Despite its low hazard profile, drain disposal is not recommended for any laboratory chemical unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C11H23NO4 | [1] |
| Molecular Weight | 233.30 g/mol | [2] |
| Appearance | Viscous, colorless to pale yellow liquid | [1] |
| Melting Point | 98-101 °C | [4] |
| Boiling Point | 443.8 °C at 760 mmHg | [4] |
| Density | 1.073 g/cm³ | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Container Selection:
- Select a clean, leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable.
- Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
3. Waste Segregation:
- Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
- It should be collected as non-hazardous chemical waste.
4. Labeling:
- Clearly label the waste container with the following information:
- "this compound Waste"
- The full chemical name: this compound
- The date the waste was first added to the container.
- The name of the principal investigator or laboratory group.
5. Storage:
- Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
- The SAA should be at or near the point of generation and under the control of laboratory personnel.[3][5]
- Ensure the container is kept closed at all times except when adding waste.[3]
6. Disposal Request:
- Once the container is full or has been in storage for the maximum allowable time per your institution's policy (typically 6-12 months for non-acute hazardous waste), submit a chemical waste pickup request to your institution's EHS department.[3][5][6]
- Do not dispose of this compound down the drain or in regular trash.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. (+)-Pantothenyl ethyl ether | C11H23NO4 | CID 94184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. DL-Pantothenyl ethyl ether | CAS#:667-84-5 | Chemsrc [chemsrc.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
Essential Safety and Handling of Panthenyl Ethyl Ether in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling of all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Panthenyl ethyl ether, a common ingredient in cosmetic and personal care products. While generally considered non-hazardous, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling, storage, and experimental planning.
| Property | Value | Source |
| Molecular Formula | C11H23NO4 | [1][2][3] |
| Molecular Weight | 233.30 g/mol | [1] |
| Appearance | Viscous, colorless to pale yellow liquid | [2] |
| Melting Point | 98-101 °C | [3] |
| Boiling Point | 443.8 °C at 760 mmHg | [3] |
| Density | 1.073 g/cm³ | [3] |
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance under GHS and EC directives, good laboratory practice dictates the use of appropriate personal protective equipment to minimize exposure and ensure safety.[1][2]
Recommended PPE:
-
Eye Protection: Safety glasses should be worn to protect from potential splashes.[2]
-
Hand Protection: For prolonged or repeated contact, protective gloves are recommended.[2] The specific glove material should be chosen based on the potential for incidental contact and the duration of handling.
-
Body Protection: A standard laboratory coat or protective suit is sufficient for most applications.[2]
-
Respiratory Protection: Under normal conditions of use with adequate ventilation, respiratory protection is not typically required.[2]
General Hygiene and Handling:
-
Practice general industrial hygiene.[2]
-
Avoid inhalation of any fumes that may arise from heating the substance.[2]
-
Wash hands thoroughly after handling.
-
Ensure the work area is well-ventilated.
Safe Handling and Disposal Workflow
The following diagram outlines the recommended workflow for the safe handling of this compound, from initial receipt to final disposal.
First Aid Measures
In the event of accidental exposure, the following first aid measures should be taken:
-
If Inhaled: Move the individual to fresh air. If symptoms persist, seek medical attention.[2]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
In Case of Eye Contact: Rinse the eyes with water as a precaution. Remove contact lenses if present and easy to do so. Continue rinsing.[2]
-
If Swallowed: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[2]
Spillage and Environmental Precautions
In the event of a spill, use personal protective equipment and contain the spill.[2] Prevent the material from entering drains or water courses.[2] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[2]
Disposal Considerations
Empty containers should be taken to an approved waste handling site for recycling or disposal.[2] Follow all local, state, and federal regulations for chemical waste disposal.
This guidance is intended to provide essential safety information for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
